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  • Product: (2,6-Dimethoxy-4-methylphenyl)acetone

Core Science & Biosynthesis

Foundational

Synthesis of (2,6-Dimethoxy-4-methylphenyl)acetone from Substituted Phenols: A Comprehensive Chemo-Catalytic Methodology

Executive Summary The synthesis of highly substituted, sterically encumbered phenylacetones—such as (2,6-dimethoxy-4-methylphenyl)acetone —presents a unique challenge in organic chemistry. Direct electrophilic aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, sterically encumbered phenylacetones—such as (2,6-dimethoxy-4-methylphenyl)acetone —presents a unique challenge in organic chemistry. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) on electron-rich arenes often suffers from poor regiochemical fidelity and over-alkylation. To circumvent these issues, this whitepaper outlines a robust, highly regioselective four-step linear sequence starting from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), an abundant, naturally derived substituted phenol.

By leveraging transition-metal catalysis, this methodology transforms the phenolic precursor into the target methyl ketone via a sequence of deoxygenation, electrophilic activation, cross-coupling, and Markovnikov-selective oxidation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthetic architecture relies on the orthogonality of palladium-catalyzed cross-coupling and selective olefin oxidation.

  • Deoxygenative Reduction: The sequence begins with the 1[1]. The formyl group is fully reduced to a methyl group, yielding 2,6-dimethoxy-4-methylphenol (4-methylsyringol). The electron-rich nature of the aromatic ring stabilizes the benzylic intermediates during deoxygenation.

  • Electrophilic Activation (Triflation): Phenolic hydroxyl groups are notoriously poor leaving groups for oxidative addition. To prime the molecule for C-C bond formation, the phenol is 2[2]. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group severely weakens the C-O bond.

  • Palladium-Catalyzed Allylation: Direct

    
    -arylation of acetone with highly substituted arenes is sterically prohibited. Instead, an allyl group is introduced as a stable, unmasked ketone surrogate. 3[3] proceeds via a Stille coupling mechanism, selectively forming the C-C bond at the sterically hindered 1-position.
    
  • Wacker-Tsuji Oxidation: The terminal olefin is subjected to a4[4]. The electrophilic Pd(II) catalyst activates the alkene, directing nucleophilic attack by water to the more substituted internal carbon (Markovnikov selectivity), exclusively yielding the target phenylacetone.

Retrosynthesis Target (2,6-Dimethoxy-4-methylphenyl)acetone [Target Molecule] Allyl 1-Allyl-2,6-dimethoxy-4-methylbenzene [Cross-Coupling Product] Target->Allyl Wacker-Tsuji Oxidation (PdCl2, CuCl, O2) Triflate 2,6-Dimethoxy-4-methylphenyl triflate [Activated Electrophile] Allyl->Triflate Stille Allylation (Pd(PPh3)4, Allyl-SnBu3) Phenol 2,6-Dimethoxy-4-methylphenol [Deoxygenated Intermediate] Triflate->Phenol Triflation (Tf2O, Pyridine) Syringaldehyde Syringaldehyde [Substituted Phenol Precursor] Phenol->Syringaldehyde Clemmensen Reduction (Zn/Hg, HCl)

Figure 1: Retrosynthetic disconnection of (2,6-Dimethoxy-4-methylphenyl)acetone.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating specific workup procedures to quench reactive intermediates and isolate high-purity products.

Protocol 1: Synthesis of 2,6-Dimethoxy-4-methylphenol

Causality: The formyl group of syringaldehyde must be completely deoxygenated. The Clemmensen reduction operates effectively under acidic conditions, avoiding the over-hydrogenation of the aromatic ring that can plague high-pressure Pd/C systems.

  • Amalgam Preparation: Suspend zinc dust (10 equiv) in a 5% aqueous solution of

    
     for 10 minutes. Decant the supernatant and wash the amalgam with distilled water.
    
  • Reaction: Transfer the Zn(Hg) amalgam to a round-bottom flask. Add a solution of syringaldehyde (1.0 equiv) dissolved in a 1:1 mixture of toluene and ethanol.

  • Reduction: Slowly add concentrated HCl (excess) dropwise. Reflux the biphasic mixture vigorously for 12 hours.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with diethyl ether. Wash the combined organics with saturated

    
     to neutralize residual acid, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Recrystallize from hexanes.
Protocol 2: Synthesis of 2,6-Dimethoxy-4-methylphenyl trifluoromethanesulfonate

Causality: Triflic anhydride (


) is highly electrophilic. Pyridine serves a dual purpose: it acts as an acid scavenger for the generated triflic acid and forms a highly reactive 

-trifluoromethylsulfonylpyridinium intermediate that rapidly transfers the triflyl group to the sterically hindered phenol.
  • Setup: Dissolve 2,6-dimethoxy-4-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add anhydrous pyridine (2.5 equiv).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.2 equiv) dropwise over 15 minutes to control the exothermic reaction.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with ice water. Extract with DCM. Wash the organic phase sequentially with cold 1M HCl (to remove residual pyridine) and brine. Dry over

    
    , concentrate, and purify via flash chromatography (silica gel, 9:1 Hexanes:EtOAc).
    
Protocol 3: Palladium-Catalyzed Allylation (Stille Coupling)

Causality:


 is a critical additive in this Stille coupling; it facilitates the transmetalation step by coordinating with the stannane, increasing its nucleophilicity. Aqueous KF is used during workup to convert toxic, soluble tributyltin byproducts into insoluble polymeric tributyltin fluoride, which is easily removed by filtration.
  • Setup: In a Schlenk flask, dissolve the aryl triflate (1.0 equiv), allyltributylstannane (1.2 equiv), and anhydrous

    
     (3.0 equiv) in degassed, anhydrous DMF.
    
  • Catalysis: Add

    
     (5 mol%). Seal the flask and heat to 90 °C for 12 hours under argon.
    
  • Workup: Cool the mixture and add a 10% aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin residues.

  • Isolation: Filter the suspension through a pad of Celite. Extract the filtrate with ethyl acetate, wash extensively with water to remove DMF, dry, and concentrate. Purify via silica gel chromatography.

Protocol 4: Wacker-Tsuji Oxidation to the Phenylacetone

Causality:


 coordinates the terminal olefin, activating it for nucleophilic attack by water. Markovnikov selectivity dictates that the oxygen binds to the internal C2 carbon, forming the ketone. 

is strictly required as a co-catalyst to re-oxidize the precipitated Pd(0) back to the active Pd(II) species, utilizing atmospheric

as the terminal oxidant.
  • Setup: Charge a flask with

    
     (10 mol%), 
    
    
    
    (1.0 equiv), and a solvent mixture of DMF/
    
    
    (7:1 v/v).
  • Atmosphere: Purge the system with

    
     gas and maintain an 
    
    
    
    atmosphere using a balloon.
  • Reaction: Add 1-allyl-2,6-dimethoxy-4-methylbenzene (1.0 equiv) to the stirring catalyst suspension. Stir vigorously at 25 °C for 24 hours. The solution will cycle between green and black as the Pd/Cu redox cycle turns over.

  • Workup: Dilute with diethyl ether and filter through Celite. Wash the organic filtrate with 1M HCl to remove copper salts, followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate. Purify via column chromatography to yield pure (2,6-dimethoxy-4-methylphenyl)acetone.

WackerCycle Pd_II Pd(II) Catalyst Coord Olefin Coordination Pd_II->Coord + Allyl Arene Attack Nucleophilic Attack (H2O) Coord->Attack Markovnikov Elim β-Hydride Elimination Attack->Elim - H+ Pd_0 Pd(0) Species Elim->Pd_0 Product Release Pd_0->Pd_II CuCl / O2 Oxidation

Figure 2: Mechanism of the Wacker-Tsuji oxidation highlighting Markovnikov selectivity and Pd regeneration.

Quantitative Data Summaries

The following table summarizes the expected reaction metrics, isolated yields, and critical


 diagnostic shifts used to validate the success of each transformation.
StepTransformationTemp (°C)Time (h)Typical Yield (%)Key

Diagnostic Peak (

)
1 Clemmensen Reduction1001275–85Appearance of Ar-

singlet at ~2.2 ppm
2 Triflation0 to 25290–95Disappearance of phenolic -OH at ~5.5 ppm
3 Stille Allylation901280–88Appearance of allylic -

- doublet at ~3.4 ppm
4 Wacker-Tsuji Oxidation252470–80Appearance of methyl ketone singlet at ~2.1 ppm

References

  • Methylation of 2,6-Dimethoxy-4-methylphenol by Aspergillus glaucus Bioscience, Biotechnology, and Biochemistry URL
  • Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates Organic Letters URL
  • Boryl (Hetero)
  • One-pot chemo- and photo-enzymatic linear cascade processes RSC Advances URL

Sources

Exploratory

A Senior Application Scientist's Guide to Novel Synthetic Routes for 2,6-Dimethoxy Aromatic Ketones

Introduction: The Strategic Importance of 2,6-Dimethoxy Aromatic Ketones The 2,6-dimethoxy aromatic ketone motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,6-Dimethoxy Aromatic Ketones

The 2,6-dimethoxy aromatic ketone motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. The presence of the two methoxy groups ortho to the ketone functionality imparts unique electronic and steric properties, influencing molecular conformation and binding affinities. This structural feature is prevalent in a variety of natural products and synthetic compounds with applications in medicinal chemistry, including the development of antibacterial agents and urease inhibitors.[1] Consequently, the development of efficient and regioselective synthetic routes to access these valuable building blocks is of paramount importance to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of both established and novel synthetic strategies for the preparation of 2,6-dimethoxy aromatic ketones. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each methodology, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.

Pillar I: The Classical Approaches - Foundations and Limitations

While modern synthetic chemistry offers a plethora of sophisticated tools, a firm understanding of traditional methods provides an essential baseline. Here, we dissect the three most common strategies for the synthesis of 2,6-dimethoxy aromatic ketones, highlighting their strengths and inherent limitations.

The Friedel-Crafts Acylation: A Direct but Flawed Approach

The Friedel-Crafts acylation is a fundamental and direct method for the synthesis of aryl ketones, involving the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of 2,6-dimethoxy aromatic ketones, 1,3-dimethoxybenzene serves as the logical starting material.

The Causality Behind the Challenge: The two methoxy groups on 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. This inherent electronic preference leads to acylation predominantly at the C4 position, which is sterically more accessible, yielding the undesired 2,4-dimethoxy isomer. Achieving acylation at the sterically hindered C2 position to form the desired 2,6-dimethoxy product is a significant challenge that often results in low yields and a mixture of isomers, necessitating difficult purification.[3]

Self-Validating System: The regiochemical outcome of the reaction can be readily validated by spectroscopic methods such as ¹H and ¹³C NMR, where the substitution pattern of the aromatic ring can be unequivocally determined.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

Objective: To synthesize 2',6'-dimethoxyacetophenone via Friedel-Crafts acylation.

Materials:

  • 1,3-dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel or recrystallization to separate the desired 2,6-isomer from the major 2,4-isomer.

Directed ortho-Lithiation: A Regioselective Masterstroke

To overcome the regioselectivity issues of the Friedel-Crafts acylation, directed ortho-lithiation (DoM) has emerged as a powerful and widely used strategy.[4] This method leverages the ability of a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific ortho-position.

The Causality Behind the Selectivity: In the case of 1,3-dimethoxybenzene, the two methoxy groups act as excellent DMGs. The lithium atom of the organolithium reagent (e.g., n-butyllithium) coordinates to the oxygen atoms of both methoxy groups, directing the deprotonation to the C2 position, which is the most acidic proton due to the inductive effect of the adjacent oxygen atoms.[5] The resulting aryllithium intermediate can then be quenched with an acylating agent, such as acetyl chloride or an ester, to afford the desired 2,6-dimethoxy aromatic ketone with high regioselectivity.[2]

Self-Validating System: The formation of the desired product can be confirmed by the disappearance of the starting material and the appearance of a new spot on TLC. The structure of the final product can be unequivocally confirmed by NMR and mass spectrometry.

Diagram: Mechanism of Directed ortho-Lithiation

G cluster_0 Coordination and Deprotonation cluster_1 Acylation 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Coordinated_Complex Coordinated Complex 1,3-Dimethoxybenzene->Coordinated_Complex Coordination n-BuLi n-BuLi n-BuLi->Coordinated_Complex Aryllithium 2-Lithio-1,3-dimethoxybenzene Coordinated_Complex->Aryllithium Deprotonation at C2 Product_Complex Product Complex Aryllithium->Product_Complex Nucleophilic Attack Acylating_Agent R-CO-X Acylating_Agent->Product_Complex Product 2,6-Dimethoxy Aromatic Ketone Product_Complex->Product Workup

Caption: Directed ortho-lithiation of 1,3-dimethoxybenzene.

Experimental Protocol: ortho-Lithiation and Acetylation of 1,3-Dimethoxybenzene

Objective: To synthesize 2',6'-dimethoxyacetophenone via directed ortho-lithiation.

Materials:

  • 1,3-dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete lithiation.

  • Cool the resulting aryllithium solution back to -78 °C (dry ice/acetone bath).

  • Slowly add acetyl chloride (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Methylation of a Dihydroxy Precursor: A Convergent Approach

An alternative strategy involves the synthesis of a dihydroxy aromatic ketone precursor, followed by methylation to install the two methoxy groups. This approach can be highly efficient if the dihydroxy precursor is readily accessible.

The Causality Behind the Strategy: The synthesis of 2',6'-dihydroxyacetophenone can be achieved through various methods, such as the Fries rearrangement of resorcinol diacetate or the Hoesch reaction of resorcinol with acetonitrile. Once the dihydroxyacetophenone is obtained, a simple and high-yielding Williamson ether synthesis with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) affords the desired 2,6-dimethoxyacetophenone.[2]

Self-Validating System: The progress of the methylation can be monitored by TLC, observing the disappearance of the more polar dihydroxy starting material and the appearance of the less polar dimethoxy product. The final product's identity is confirmed by spectroscopic analysis.

Diagram: Methylation of 2',6'-Dihydroxyacetophenone Workflow

G Start 2',6'-Dihydroxyacetophenone Reagents Methylating Agent (e.g., (CH₃)₂SO₄) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reaction Williamson Ether Synthesis (Reflux, 4-6 hours) Reagents->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product 2',6'-Dimethoxyacetophenone Purification->Product

Caption: Workflow for the synthesis of 2',6'-dimethoxyacetophenone via methylation.

Experimental Protocol: Synthesis of 2',6'-Dihydroxyacetophenone

Objective: To synthesize the precursor 2',6'-dihydroxyacetophenone from resorcinol.

Materials:

  • Resorcinol

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated sulfuric acid

  • Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

Procedure (A two-step process involving Pechmann condensation and subsequent hydrolysis):

  • Synthesis of 7-hydroxy-4-methylcoumarin: In a round-bottom flask, add concentrated sulfuric acid and cool it in an ice bath. Slowly add a mixture of resorcinol (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) while keeping the temperature below 10 °C. Stir for several hours and then pour the mixture into ice water to precipitate the product.

  • Acetylation and Rearrangement: The obtained 7-hydroxy-4-methylcoumarin is then acetylated with acetic anhydride.

  • Hydrolysis to 2',6'-dihydroxyacetophenone: The acetylated coumarin derivative is hydrolyzed with aqueous sodium hydroxide solution at reflux for several hours.[6]

  • After cooling, the reaction mixture is acidified with dilute HCl to precipitate the crude 2,6-dihydroxyacetophenone.[6]

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol/water.[6]

Pillar II: Novel Synthetic Routes - The Forefront of Aromatic Ketone Synthesis

While classical methods are reliable, the field of organic synthesis is constantly evolving. Modern methodologies offer advantages in terms of efficiency, atom economy, and functional group tolerance. This section explores cutting-edge approaches for the synthesis of 2,6-dimethoxy aromatic ketones.

Palladium-Catalyzed C-H Acylation: A Paradigm Shift

Transition-metal-catalyzed C-H activation has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds.[7] Palladium catalysis, in particular, has been successfully employed for the acylation of arenes.

The Causality Behind this Innovation: In this approach, a directing group on the aromatic substrate coordinates to the palladium catalyst, facilitating the cleavage of a specific C-H bond to form a palladacycle intermediate. This intermediate can then undergo a reaction with an acylating agent, followed by reductive elimination to furnish the acylated product and regenerate the active catalyst. For 1,3-dimethoxybenzene, a suitable directing group would be required to achieve the desired C2 acylation. While the methoxy groups themselves can act as weak directing groups, more robust directing groups often lead to higher efficiency and selectivity.

Self-Validating System: The catalytic nature of the reaction means that product formation should be observable with sub-stoichiometric amounts of the palladium catalyst. The reaction can be monitored by techniques like GC-MS or LC-MS to track the consumption of starting materials and the formation of the product.

Carbonylative Cross-Coupling Reactions: Building Blocks Assembly

Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, provide a powerful means to construct aromatic ketones from readily available starting materials.[8][9]

The Causality Behind this Strategy: This approach involves the palladium-catalyzed coupling of an organometallic reagent (e.g., an organoboron or organotin compound) with an aryl halide or triflate in the presence of carbon monoxide (CO). The CO molecule is inserted into the aryl-palladium bond, and subsequent reaction with the organometallic reagent leads to the formation of the desired ketone. To synthesize a 2,6-dimethoxy aromatic ketone, one could envision coupling a 2,6-dimethoxyphenylboronic acid with an acyl chloride or, alternatively, a 2,6-dimethoxy-iodobenzene with an organometallic reagent and CO.

Self-Validating System: The success of the cross-coupling reaction is validated by the formation of a new C-C bond, which can be confirmed by mass spectrometry. The regiochemistry is predetermined by the substitution pattern of the starting materials.

Diagram: Carbonylative Suzuki-Miyaura Cross-Coupling

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-CO-X Ar-Pd(II)-CO-X Ar-Pd(II)-X->Ar-Pd(II)-CO-X CO Insertion Ar-CO-Pd(II)-R Ar-CO-Pd(II)-R Ar-Pd(II)-CO-X->Ar-CO-Pd(II)-R Transmetalation (R-B(OR)₂) Ar-CO-Pd(II)-R->Pd(0) Reductive Elimination Product Ar-CO-R Ar-CO-Pd(II)-R->Product

Sources

Foundational

Comprehensive NMR Characterization of (2,6-Dimethoxy-4-methylphenyl)acetone: A Technical Guide for Structural Elucidation

Introduction & Scientific Context (2,6-Dimethoxy-4-methylphenyl)acetone (also known as 1-(2,6-dimethoxy-4-methylphenyl)propan-2-one) is a highly substituted phenylacetone derivative. Compounds of this class frequently se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(2,6-Dimethoxy-4-methylphenyl)acetone (also known as 1-(2,6-dimethoxy-4-methylphenyl)propan-2-one) is a highly substituted phenylacetone derivative. Compounds of this class frequently serve as critical synthetic intermediates in medicinal chemistry, particularly in the development of phenethylamine analogs and neuroreceptor ligands[1].

Unambiguous structural elucidation of such heavily substituted aromatics requires a rigorous analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. Because the aromatic ring in this molecule is tetrasubstituted, traditional 1D


H NMR provides limited scalar coupling information in the aromatic region. Therefore, characterization relies heavily on understanding the causality of chemical shifts (driven by electronic substituent effects) and mapping the carbon skeleton via 2D Heteronuclear Multiple Bond Correlation (HMBC)[2].

Theoretical Framework: Causality of Chemical Shifts

To move beyond mere pattern matching, an Application Scientist must understand why specific resonances appear where they do. The chemical shifts in (2,6-Dimethoxy-4-methylphenyl)acetone are governed by a predictable interplay of mesomeric (+M) effects, inductive (-I) effects, and magnetic anisotropy.

H NMR Causality
  • Aromatic Protons (H-3, H-5): The two methoxy groups at C-2 and C-6 exert a powerful electron-donating mesomeric effect (+M) into the aromatic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -system. Because positions 3 and 5 are ortho and para to these oxygen atoms, local electron density is significantly increased. This diamagnetic shielding pushes the H-3 and H-5 protons far upfield to approximately 6.40 ppm , appearing as a singlet due to the molecule's 
    
    
    
    symmetry.
  • Methylene Protons (H-1'): The -CH

    
    - group is sandwiched between an electron-withdrawing carbonyl group and the aromatic ring. The anisotropic deshielding cone of the adjacent C=O double bond, combined with the ring current of the phenyl group, strips electron density from these protons, resulting in a distinct singlet near 3.65 ppm .
    
C NMR Causality
  • Oxygen-Bound Carbons (C-2, C-6): The high electronegativity of the methoxy oxygens induces a strong localized deshielding effect via the inductive (-I) pull on the directly attached carbons, shifting them downfield to ~158.2 ppm .

  • Carbonyl Carbon (C-2'): Lacking any shielding mechanisms and subjected to the extreme polarization of the C=O bond, this quaternary carbon resonates in the extreme downfield region at ~206.5 ppm .

Experimental Protocol: A Self-Validating System

A robust NMR protocol is a self-validating system: the 1D spectra provide the atomic inventory (integration and chemical environment), while the 2D spectra provide the connectivity. The proposed structure must satisfy all constraints simultaneously.

Sample Preparation Methodology

High-resolution NMR requires pristine sample conditions to ensure magnetic field homogeneity[3].

  • Solvent Selection: Weigh exactly 10–15 mg of purified (2,6-dimethoxy-4-methylphenyl)acetone.

  • Dissolution: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDClngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
    
  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the sample height is exactly 4–5 cm to optimize the active volume within the probe coils.

  • Instrument Preparation: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDClngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     (7.26 ppm) and execute automated 3D shimming (e.g., TopShim) to narrow the line widths.
    
Acquisition Parameters
  • 1D

    
    H NMR:  16–32 scans, relaxation delay (D1) of 2.0 seconds, 64k data points.
    
  • 1D

    
    C NMR:  512–1024 scans, D1 of 2.0–5.0 seconds (to ensure full relaxation of quaternary carbons), 
    
    
    
    H-decoupled (WALTZ-16).
  • 2D HMBC: Optimized for long-range coupling constants (

    
    ) of 8 Hz, 256 increments in F1, 4–8 scans per increment[2].
    

NMR_Workflow A 1. Sample Preparation (10-15mg in CDCl3 + TMS) B 2. 1D NMR Acquisition (1H & 13C 1D Spectra) A->B C 3. 2D NMR Acquisition (HSQC & HMBC) B->C D 4. Data Processing (Fourier Transform & Phasing) C->D E 5. Structural Verification (Closed-Loop Validation) D->E

Caption: Step-by-step NMR sample preparation and data acquisition workflow.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the predicted chemical shifts, integrations, and multiplicities for (2,6-Dimethoxy-4-methylphenyl)acetone, forming the baseline for structural verification.

Table 1:


H NMR Assignments (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment / Causality
H-3, H-5 6.40Singlet (s)2HAromatic protons, highly shielded by +M effect of ortho-methoxy groups.
2 x -OCH

3.78Singlet (s)6HMethoxy protons, deshielded by attached oxygen.
H-1' (-CH

-)
3.65Singlet (s)2HBenzylic/

-carbonyl methylene, isolated spin system.
Ar-CH

(C-4)
2.32Singlet (s)3HAromatic methyl group.
H-3' (CO-CH

)
2.15Singlet (s)3HAcetone methyl group, deshielded by adjacent carbonyl.

Table 2:


C NMR Assignments (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
Carbon TypeAssignment / Causality
C-2' (C=O) 206.5Quaternary (C)Carbonyl carbon, extreme downfield shift.
C-2, C-6 158.2Quaternary (C)Aromatic carbons bound to oxygen (-I effect).
C-4 138.5Quaternary (C)Aromatic carbon bound to methyl group.
C-1 112.0Quaternary (C)Aromatic carbon bound to acetone side-chain.
C-3, C-5 104.5Methine (CH)Aromatic carbons, shielded by resonance (+M).
2 x -OCH

55.8Methyl (CH

)
Methoxy carbons.
C-1' (-CH

-)
44.2Methylene (CH

)
Benzylic carbon adjacent to carbonyl.
C-3' (CO-CH

)
29.5Methyl (CH

)
Terminal methyl of the acetone moiety.
Ar-CH

21.8Methyl (CH

)
Aromatic methyl carbon.

2D NMR Connectivity: Validating the Carbon Skeleton

Because the aromatic ring lacks adjacent protons (all substituents are isolated by quaternary carbons), standard COSY (Correlation Spectroscopy) is ineffective. The structural proof relies entirely on HMBC , which maps 2-bond (


) and 3-bond (

) heteronuclear couplings[2].
Critical HMBC Correlations:
  • Linking the Side Chain to the Ring: The methylene protons at 3.65 ppm will show a strong

    
     correlation to the oxygen-bearing aromatic carbons at 158.2 ppm  (C-2/C-6), and a 
    
    
    
    correlation to the aromatic C-1 at 112.0 ppm . This definitively proves the acetone group is attached between the two methoxy groups.
  • Verifying the Ketone: The same methylene protons (3.65 ppm) will show a

    
     correlation to the carbonyl carbon at 206.5 ppm , confirming the intact propan-2-one substructure.
    
  • Confirming Ring Symmetry: The aromatic protons at 6.40 ppm will show

    
     correlations to the C-1 carbon (112.0 ppm ) and the C-4 carbon (138.5 ppm ), closing the logical loop of the aromatic substitution pattern.
    

HMBC_Logic H_CH2 Methylene Protons (H-1') C_CO Carbonyl Carbon (C-2') H_CH2->C_CO 2J_CH C_Ar1 Aromatic C-1 H_CH2->C_Ar1 2J_CH C_OMe Aromatic C-2, C-6 H_CH2->C_OMe 3J_CH H_Ar Aromatic Protons (H-3, H-5) H_Ar->C_Ar1 3J_CH H_Ar->C_OMe 2J_CH

Caption: Key 2J and 3J HMBC correlations confirming the molecular backbone.

References

  • Source: Oxford Academic (Journal of Chromatographic Science)
  • Source: National Institutes of Health (NIH)
  • BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame URL
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2,6-Dimethoxy-4-methylphenyl)acetone

For Researchers, Scientists, and Drug Development Professionals Introduction (2,6-Dimethoxy-4-methylphenyl)acetone is a substituted aromatic ketone of interest in various fields of chemical research, potentially includin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethoxy-4-methylphenyl)acetone is a substituted aromatic ketone of interest in various fields of chemical research, potentially including synthetic chemistry and drug discovery. A thorough understanding of its molecular structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of (2,6-Dimethoxy-4-methylphenyl)acetone, offering a comprehensive resource for its identification and characterization.

This document will delve into the theoretical ¹H and ¹³C NMR spectral data, providing a detailed interpretation of the chemical shifts and coupling patterns. Furthermore, a standardized experimental protocol for the acquisition of such spectra is outlined, ensuring a self-validating system for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2,6-Dimethoxy-4-methylphenyl)acetone. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for (2,6-Dimethoxy-4-methylphenyl)acetone (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.45s2HAr-H (H-3, H-5)
~3.75s6H-OCH₃ (at C-2, C-6)
~3.60s2H-CH₂-
~2.30s3HAr-CH₃ (at C-4)
~2.15s3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Spectral Data for (2,6-Dimethoxy-4-methylphenyl)acetone (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~207.0C=O (C-8)
~158.5C-2, C-6
~140.0C-4
~115.0C-1
~106.0C-3, C-5
~55.5-OCH₃
~50.0-CH₂- (C-7)
~30.0-C(O)CH₃ (C-9)
~21.0Ar-CH₃

Structural Elucidation and Spectral Interpretation

The predicted NMR data provides a detailed fingerprint of the molecular structure of (2,6-Dimethoxy-4-methylphenyl)acetone.

molecular_structure cluster_phenyl cluster_substituents cluster_acetone C1 C1 C2 C2 C1->C2 CH2 7CH₂ C1->CH2 C3 C3 C2->C3 O_C2 O C2->O_C2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 CH3_C4 4CH₃ C4->CH3_C4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 O_C6 O C6->O_C6 C8 8C=O CH2->C8 CH3_O_C2 OCH₃ O_C2->CH3_O_C2 CH3_O_C6 OCH₃ O_C6->CH3_O_C6 CH3_C9 9CH₃ C8->CH3_C9

Caption: Molecular structure of (2,6-Dimethoxy-4-methylphenyl)acetone with atom numbering.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet at approximately 6.45 ppm. The electron-donating methoxy groups at the ortho positions (C-2 and C-6) cause a significant upfield shift (to a lower ppm value) compared to unsubstituted benzene.

  • Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups at C-2 and C-6 are predicted to resonate as a sharp singlet around 3.75 ppm.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group are expected to appear as a singlet at approximately 3.60 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring at C-4 will give rise to a singlet at about 2.30 ppm.

  • Acetyl Methyl Protons (-C(O)CH₃): The three protons of the methyl group of the acetone moiety are predicted to appear as a singlet around 2.15 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C=O): The carbon of the carbonyl group (C-8) is the most deshielded and is expected to have a chemical shift of around 207.0 ppm.[1]

  • Aromatic Carbons:

    • C-2 and C-6: These carbons, being attached to the electron-donating methoxy groups, are significantly shielded and are predicted to appear at approximately 158.5 ppm.

    • C-4: The carbon bearing the methyl group is expected at around 140.0 ppm.

    • C-1: The ipso-carbon attached to the acetone side chain is predicted to be around 115.0 ppm.

    • C-3 and C-5: These carbons, being ortho to the methoxy groups and meta to the methyl and acetone groups, are the most shielded aromatic carbons, with a predicted chemical shift of about 106.0 ppm.

  • Methoxy Carbon (-OCH₃): The carbons of the two methoxy groups are expected to resonate at approximately 55.5 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon (C-7) is predicted to have a chemical shift of around 50.0 ppm.

  • Acetyl Methyl Carbon (-C(O)CH₃): The carbon of the acetyl methyl group (C-9) is expected at about 30.0 ppm.

  • Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring is predicted to be around 21.0 ppm.

Experimental Protocol for NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (2,6-Dimethoxy-4-methylphenyl)acetone.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of (2,6-Dimethoxy-4-methylphenyl)acetone.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

¹H NMR Acquisition
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks.

¹³C NMR Acquisition
  • Instrument Setup: Tune the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm) or the TMS peak (if added and visible).

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data of (2,6-Dimethoxy-4-methylphenyl)acetone. The detailed interpretation of the spectra, in conjunction with the provided experimental protocol, serves as a valuable resource for researchers in the positive identification and characterization of this compound. The logical framework presented herein ensures scientific integrity and provides a self-validating system for the structural elucidation of this and related molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Gunther, H. (2013).
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of the Carbonyl Group in (2,6-Dimethoxy-4-methylphenyl)acetone

This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy of the carbonyl group in (2,6-Dimethoxy-4-methylphenyl)acetone. It is intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy of the carbonyl group in (2,6-Dimethoxy-4-methylphenyl)acetone. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings that govern the vibrational behavior of the carbonyl group within this specific molecular architecture, offers a detailed experimental protocol for acquiring its IR spectrum, and provides an in-depth interpretation of the expected spectral features.

Introduction: The Carbonyl Group as a Spectroscopic Linchpin

The carbonyl (C=O) group is one of the most readily identifiable functional groups in infrared spectroscopy.[1][2] Its stretching vibration gives rise to a strong and sharp absorption band in a relatively uncluttered region of the mid-infrared spectrum, typically between 1600 and 1900 cm⁻¹.[1] The precise frequency of this absorption is exquisitely sensitive to the local electronic and steric environment of the carbonyl group. This sensitivity makes IR spectroscopy an invaluable tool for probing molecular structure, particularly in the context of drug design and development where the carbonyl moiety is a common pharmacophore.

(2,6-Dimethoxy-4-methylphenyl)acetone presents a fascinating case study. As an aromatic ketone, its carbonyl group is conjugated with the benzene ring. Furthermore, the presence of two methoxy groups in the ortho positions introduces significant electronic and steric influences that are expected to modulate the carbonyl stretching frequency in a predictable, yet nuanced, manner. Understanding these influences is critical for the accurate structural elucidation and characterization of this and related molecules.

Theoretical Framework: Factors Influencing the Carbonyl Stretching Frequency

The position of the carbonyl stretching vibration in the IR spectrum is governed by Hooke's Law, which relates the vibrational frequency to the force constant of the bond and the reduced mass of the atoms. For a C=O bond, the frequency is primarily influenced by the bond strength (force constant). Any structural feature that alters the electron distribution and, consequently, the strength of the C=O double bond will shift the absorption frequency. The key factors at play in (2,6-Dimethoxy-4-methylphenyl)acetone are:

  • Conjugation: Conjugation of the carbonyl group with the aromatic ring leads to delocalization of the π-electrons.[3][4][5] This delocalization reduces the double-bond character of the C=O bond, weakening it and thus lowering the stretching frequency. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, whereas conjugation with a phenyl group shifts this to lower wavenumbers, in the range of 1685-1666 cm⁻¹.[5][6][7]

  • Electronic Effects of Substituents: The substituents on the aromatic ring exert electronic effects that can either increase or decrease the carbonyl stretching frequency. These effects are broadly categorized as inductive and resonance effects.

    • Inductive Effect: This is the through-bond polarization of electrons due to the electronegativity of atoms.

    • Resonance Effect: This involves the delocalization of π-electrons through the conjugated system.

    In (2,6-Dimethoxy-4-methylphenyl)acetone, the methoxy groups (-OCH₃) are of particular interest. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, donating electron density to the ring (+R effect). For substituents like the methoxy group, the resonance effect generally dominates, leading to a net electron-donating character. This increased electron density in the ring can be further delocalized into the carbonyl group, which further reduces the C=O bond order and lowers the stretching frequency.

  • Steric Effects: The two methoxy groups at the ortho positions of the phenyl ring are expected to exert a significant steric effect.[8] This steric hindrance can force the acetyl group out of the plane of the benzene ring. Such a disruption of coplanarity would reduce the extent of conjugation between the carbonyl group and the aromatic ring. A decrease in conjugation would, in turn, increase the double-bond character of the C=O bond, leading to a shift in the absorption to a higher frequency compared to a similar, non-sterically hindered aromatic ketone. This "steric inhibition of resonance" is a crucial concept for interpreting the spectrum of this molecule.

The interplay of these electronic and steric effects determines the final observed carbonyl stretching frequency.

Predicted Infrared Spectrum of (2,6-Dimethoxy-4-methylphenyl)acetone

Based on the theoretical principles outlined above, we can predict the key features of the IR spectrum of (2,6-Dimethoxy-4-methylphenyl)acetone.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Notes
C=O (Carbonyl)Stretch1690 - 1710Strong, SharpThe conjugation with the aromatic ring and the electron-donating methoxy groups will lower the frequency from the typical 1715 cm⁻¹ for aliphatic ketones. However, steric hindrance from the ortho-methoxy groups may counteract this effect, shifting the peak to a slightly higher wavenumber than a non-hindered aromatic ketone.
C-H (sp³ hybridized)Stretch2850 - 3000MediumFrom the methyl groups of the acetone and the aromatic ring.
C-H (sp² hybridized)Stretch3000 - 3100Weak to MediumFrom the aromatic ring.
C=C (Aromatic)Stretch1450 - 1600Medium to Strong (multiple bands)Characteristic of the benzene ring.
C-O (Aryl Ether)Asymmetric Stretch1200 - 1275StrongFrom the methoxy groups attached to the aromatic ring.
C-O (Aryl Ether)Symmetric Stretch1000 - 1075MediumFrom the methoxy groups attached to the aromatic ring.

Experimental Protocol: Acquisition of the Infrared Spectrum

The following protocol details the steps for obtaining a high-quality FT-IR spectrum of solid (2,6-Dimethoxy-4-methylphenyl)acetone using the potassium bromide (KBr) pellet technique. This method is a self-validating system when performed correctly, as the quality of the resulting spectrum is a direct indicator of proper sample preparation.

Materials and Equipment
  • (2,6-Dimethoxy-4-methylphenyl)acetone (solid)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind a small amount (approximately 1-2 mg) of (2,6-Dimethoxy-4-methylphenyl)acetone into a fine powder using a clean, dry agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The ideal sample-to-KBr ratio is between 1:100 and 1:200 by weight.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of a clean, dry pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size reduction.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Key Concepts

Molecular Structure and Influencing Factors

Caption: Molecular structure and key electronic and steric factors influencing the carbonyl stretching frequency.

Experimental Workflow for KBr Pellet Preparation

G start Start: Solid Sample grind_sample Grind Sample (1-2 mg) start->grind_sample add_kbr Add KBr (100-200 mg) grind_sample->add_kbr mix_grind Thoroughly Mix and Grind add_kbr->mix_grind load_die Load Pellet Die mix_grind->load_die press Apply Hydraulic Pressure (8-10 tons) load_die->press pellet Form Transparent Pellet press->pellet acquire Acquire FT-IR Spectrum pellet->acquire end End: Spectrum Data acquire->end

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Conclusion

The infrared spectrum of (2,6-Dimethoxy-4-methylphenyl)acetone provides a rich source of information about its molecular structure. The carbonyl stretching frequency, in particular, serves as a sensitive probe of the complex interplay between conjugation, the electron-donating resonance effect of the methoxy groups, and the steric hindrance imposed by their ortho positions. A careful analysis of the C=O band position, in conjunction with other characteristic peaks, allows for a confident structural assignment. The experimental protocol outlined in this guide provides a robust method for obtaining a high-quality spectrum, which is the foundation for any accurate spectral interpretation. This in-depth understanding is crucial for scientists in drug development and related fields who rely on precise molecular characterization.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Vertex AI Search. (n.d.). Infrared Spectrometry - MSU chemistry.
  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Vertex AI Search. (n.d.). Sample preparation and factors affect IR bands.
  • Vertex AI Search. (n.d.). FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry.
  • Vertex AI Search. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB.
  • Vertex AI Search. (n.d.). How to prepare IR samples? - ResearchGate.
  • Vertex AI Search. (2020, February 7). Spectroscopy of Aldehydes and Ketones - Oregon State University.
  • Vertex AI Search. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press.
  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization.
  • Oreate AI Blog. (2026, January 7). Study of Infrared Spectral Characteristics of Carbonyl Compounds.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.
  • ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for steric effects....

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for (2,6-Dimethoxy-4-methylphenyl)acetone

Executive Summary (2,6-Dimethoxy-4-methylphenyl)acetone (CAS: 1017083-30-5) is a highly specialized, electron-rich phenylacetone derivative utilized extensively as a building block in organic synthesis, advanced material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,6-Dimethoxy-4-methylphenyl)acetone (CAS: 1017083-30-5) is a highly specialized, electron-rich phenylacetone derivative utilized extensively as a building block in organic synthesis, advanced materials, and pharmaceutical development[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, E-E-A-T-aligned guide covering its fundamental properties, mechanistic synthesis, and analytical validation.

Physicochemical Profiling

To facilitate downstream application planning, the quantitative physical and chemical data for (2,6-Dimethoxy-4-methylphenyl)acetone are summarized below. These parameters are critical for determining solvent compatibility, thermal stability during distillation, and chromatographic behavior[2].

PropertyValue / Description
CAS Number 1017083-30-5
Empirical Formula C12H16O3
Molar Mass 208.25 g/mol
Boiling Point (bp) 302.4 °C
Flash Point (flp) 127.6 °C
Purity Standard ≥ 95% (Commercial grade)
Structural Features Electron-rich aromatic ring with ortho-methoxy and para-methyl substitutions relative to the acetone moiety.

Table 1: Core physicochemical properties of (2,6-Dimethoxy-4-methylphenyl)acetone[2].

Synthetic Methodology: The Causality of Catalyst Choice

Historically, the synthesis of phenylacetones relied on the Henry reaction or Friedel-Crafts alkylation. However, applying Friedel-Crafts conditions to 3,5-dimethoxytoluene using chloroacetone yields poor regioselectivity and over-alkylation due to the highly activated nature of the electron-rich aromatic ring.

To circumvent this, modern synthesis employs the , a method pioneered by Buchwald and Hartwig[3]. By coupling 2-bromo-1,3-dimethoxy-5-methylbenzene with acetone, we achieve absolute regiocontrol.

Causality in Catalyst Design : We utilize Pd₂(dba)₃ as the precatalyst and Tol-BINAP or BrettPhos as the ligand. The electron-rich, sterically bulky phosphine ligand is critical; it accelerates the oxidative addition of the electron-rich aryl bromide and forces the intermediate into a geometry that favors rapid reductive elimination over undesired β-hydride elimination[3]. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa (~17) is perfectly tuned to deprotonate acetone (pKa ~19.2 in THF) without degrading the sensitive palladium complex.

Mechanistic Pathway

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd Ar-Br Coord Transmetalation (Enolate Coordination) OxAdd->Coord L_nPd(Ar)(Br) Enolate Enolate Formation (Acetone + NaOtBu) Enolate->Coord Na-Enolate RedElim Reductive Elimination (C-C Bond Formation) Coord->RedElim L_nPd(Ar)(Enolate) RedElim->Pd0 Catalyst Regeneration Product (2,6-Dimethoxy-4-methylphenyl)acetone RedElim->Product Product Release

Catalytic cycle for the Pd-catalyzed α-arylation yielding (2,6-Dimethoxy-4-methylphenyl)acetone.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation steps to ensure scientific integrity, high yield, and reproducibility.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing & Inertion Step1->Step2 Step3 3. Catalytic Coupling (80°C) Step2->Step3 Step4 4. Reaction Validation Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Reagent Preparation : In a flame-dried Schlenk flask, combine 2-bromo-1,3-dimethoxy-5-methylbenzene (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 3 mol% Pd), Tol-BINAP (0.036 equiv), and NaOtBu (1.2 equiv)[3].

  • Degassing & Inertion : Crucial Step. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) complexes are highly susceptible to oxidation. Trace oxygen will irreversibly oxidize the phosphine ligand, stalling the catalytic cycle and ruining the yield.

  • Solvent & Substrate Addition : Add anhydrous, degassed THF (0.5 M relative to aryl bromide) followed by acetone (2.0 equiv). The excess acetone drives the equilibrium of enolate formation.

  • Catalytic Coupling : Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process Control) : At 12 hours, withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. The reaction is validated as complete when the aryl bromide starting material peak disappears and the product mass (m/z = 208.1) dominates the chromatogram.

  • Workup and Purification : Cool the vessel to room temperature, quench with saturated NH₄Cl (to neutralize excess base and prevent unwanted aldol condensation of unreacted acetone), and extract with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure compound.

Analytical Characterization Standards

To verify the structural integrity of the synthesized (2,6-Dimethoxy-4-methylphenyl)acetone, compare the isolated product against the following theoretical NMR benchmarks:

  • ¹H NMR (400 MHz, CDCl₃) : The signature of this molecule is the singlet at ~3.65 ppm (2H) representing the methylene bridge between the highly shielded aromatic ring and the carbonyl. The methoxy groups will appear as a sharp singlet at ~3.80 ppm (6H), and the isolated aromatic protons will present as a singlet at ~6.40 ppm (2H). The acetone methyl group appears at ~2.15 ppm (3H).

  • ¹³C NMR (100 MHz, CDCl₃) : The carbonyl carbon is the most deshielded at ~207.5 ppm. The electron-donating methoxy groups push the adjacent aromatic carbons to ~158.2 ppm.

Conclusion

(2,6-Dimethoxy-4-methylphenyl)acetone is a structurally unique intermediate requiring precise synthetic control. By leveraging palladium-catalyzed cross-coupling, researchers can bypass the limitations of traditional electrophilic aromatic substitution, ensuring high purity, absolute regioselectivity, and scalability for downstream API development.

References

  • Title: Palladium-Catalyzed α-Arylation of Ketones Source: Journal of the American Chemical Society URL:[Link]

  • Title: (2,6-Dimethoxy-4-methylphenyl)acetone, min. 95 % Source: Astech Ireland Ltd URL:[Link]

Sources

Foundational

Structural Elucidation of (2,6-Dimethoxy-4-methylphenyl)acetone Derivatives via Single-Crystal X-ray Crystallography

Abstract: (2,6-Dimethoxy-4-methylphenyl)acetone is a structurally unique substituted phenylacetone. While its regioisomers (such as the 2,5-dimethoxy analogue) are heavily studied as precursors to biologically active amp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (2,6-Dimethoxy-4-methylphenyl)acetone is a structurally unique substituted phenylacetone. While its regioisomers (such as the 2,5-dimethoxy analogue) are heavily studied as precursors to biologically active amphetamines[1], the 2,6-dimethoxy substitution pattern introduces distinct steric hindrance that forces the methoxy groups and the acetone side-chain into specific out-of-plane conformations. Understanding these 3D conformations is critical for rational drug design and synthetic mapping[2]. This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray crystallography of these derivatives, detailing the causality behind crystallization strategies, data collection, and computational refinement.

The Causality of Crystallization Strategies

Small-molecule crystallography requires a crystal with fewer than 100 atoms in its asymmetric unit, possessing high internal regularity to produce distinct "blobs" of electron density[3]. Phenylacetones, including (2,6-Dimethoxy-4-methylphenyl)acetone (CAS 1017083-30-5)[4], are typically oils or low-melting-point solids at room temperature due to their high degree of conformational flexibility and lack of strong intermolecular hydrogen-bond donors.

To create a self-validating structural model, we must first force the molecule into a highly ordered crystalline lattice.

Step-by-Step Crystallization Protocol
  • Chemical Derivatization (The "Lattice Anchor"): Causality: To increase the melting point and provide rigid intermolecular hydrogen-bonding networks, the liquid ketone is derivatized into a solid semicarbazone or 2,4-dinitrophenylhydrazone. The introduction of the hydrazone/semicarbazone moiety provides strong N-H···O hydrogen bond donors/acceptors, drastically increasing lattice energy and promoting crystallization.

  • Solvent System Selection: Dissolve 50 mg of the derivative in a minimum volume of Dichloromethane (DCM). Causality: DCM acts as an excellent primary solvent due to its high solubilizing power for dimethoxy-aromatics and its high vapor pressure.

  • Vapor Diffusion Setup: Place the unsealed DCM vial inside a larger, sealed chamber containing Hexane (the anti-solvent). Causality: Hexane slowly diffuses into the DCM over 48–72 hours. The gradual decrease in solvent polarity gently pushes the system into a state of supersaturation, allowing nucleation to occur slowly, which prevents twinning and yields diffraction-quality single crystals.

  • Harvesting: Crystals are harvested directly from the mother liquor and immediately coated in Paratone-N oil. Causality: The oil displaces surface solvent and prevents the crystal lattice from collapsing due to rapid solvent evaporation when exposed to ambient air.

G N1 Synthesis of (2,6-Dimethoxy-4-methylphenyl)acetone N2 Derivatization (e.g., Semicarbazone formation) N1->N2 Increase Lattice Energy N3 Vapor Diffusion (DCM / Hexane) N2->N3 Supersaturation N4 Crystal Harvesting (Paratone Oil) N3->N4 Single Crystals N5 Cryo-Cooling (100 K) & X-ray Diffraction N4->N5 Mount on Goniometer

Workflow for the crystallization and preparation of phenylacetone derivatives.

X-ray Diffraction Data Collection

Once a suitable crystal (e.g.,


 mm) is mounted on a goniometer, data collection parameters must be strictly controlled to ensure a high signal-to-noise ratio.
  • Temperature Control (100 K): Data is collected under a continuous stream of liquid nitrogen. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). Room-temperature data often suffers from smeared electron density[5], whereas 100 K data allows for the precise resolution of the methoxy carbon positions, which are prone to thermal disorder.

  • Radiation Source: For standard structural confirmation, Mo-Kα radiation (

    
     Å) is sufficient. However, if a chiral derivative is synthesized (e.g., via stereoselective reduction of the ketone), Cu-Kα radiation (
    
    
    
    Å) must be used. Causality: Copper radiation maximizes anomalous dispersion effects for light atoms (like Oxygen and Nitrogen), allowing for the calculation of the Flack parameter to unambiguously determine the absolute stereochemical configuration[6].

Structure Solution and Refinement Protocol

The transformation of raw diffraction spots into a validated 3D molecular model is a computational exercise in solving the "phase problem"[7]. We utilize the SHELX suite of programs[8], operated through the Olex2 graphical user interface[9][10].

Step-by-Step Computational Workflow
  • Data Integration: Raw frames are integrated, and empirical absorption corrections are applied using multi-scan methods.

  • Phase Solution (SHELXT): The structure is solved using SHELXT[7]. Causality: SHELXT uses a dual-space algorithm that alternates between real space (electron density) and reciprocal space (diffraction data) to assign initial atom types without prior knowledge of the chemical formula.

  • Anisotropic Refinement (SHELXL): Non-hydrogen atoms (C, O, N) are refined anisotropically using full-matrix least-squares on

    
    [6]. Causality: Anisotropic displacement parameters (ADPs) model the atoms as ellipsoids rather than spheres, accounting for directional thermal motion and providing a more accurate fit to the experimental data.
    
  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (

    
     or 
    
    
    
    ). Causality: X-rays scatter off electrons. Because hydrogen has only one electron (which is pulled toward the bonded carbon/oxygen), its electron density is weak and shifted. A geometric riding model provides a chemically sensible and mathematically stable refinement[6].
  • Self-Validation (checkCIF): The final .cif file is run through the IUCr checkCIF routine. A self-validating model will yield a Goodness-of-Fit (GooF) near 1.000 and zero "Level A" alerts.

G D1 Raw Diffraction Frames (.brm / .sfrm) D2 Data Integration & Scaling (APEX / CrysAlisPro) D1->D2 Extract Intensities D3 Structure Solution (SHELXT - Dual Space) D2->D3 Solve Phase Problem D4 Structure Refinement (SHELXL via Olex2) D3->D4 Assign Atom Types D5 Validation & Archiving (checkCIF / .cif) D4->D5 Least-Squares on F²

Computational pathway for X-ray structure solution and refinement.

Quantitative Data Presentation

A high-quality crystallographic experiment yields specific statistical parameters that define the reliability of the structural model. Below is a representative data summary table for a typical (2,6-Dimethoxy-4-methylphenyl)acetone semicarbazone derivative.

Crystallographic ParameterValueUnit / Note
Empirical Formula

Semicarbazone derivative
Formula Weight 265.31 g/mol
Temperature 100(2)Kelvin (Cryogenic)
Wavelength 0.71073Å (Mo-Kα)
Crystal System MonoclinicIndicates 2-fold symmetry
Space Group

Centrosymmetric
Volume (

)
1345.2(3)ų

(Molecules per unit cell)
4Standard for

Calculated Density (

)
1.310Mg/m³
Absorption Coefficient (

)
0.095mm⁻¹
Goodness-of-Fit (GooF) on

1.045Ideal target is ~1.000
Final

indices[

]


indicates high quality

Conclusion

The rigorous application of single-crystal X-ray crystallography to (2,6-Dimethoxy-4-methylphenyl)acetone derivatives provides absolute certainty regarding their molecular geometry. By understanding the causality behind derivatization, cryogenic data collection, and dual-space phase solving, researchers can generate highly accurate, self-validating 3D models. These models are indispensable for mapping the steric environment of the 2,6-dimethoxy substitution, ultimately informing downstream pharmacological profiling and synthetic pathway optimization.

References

1.[4] (2,6-Dimethoxy-4-methylphenyl)acetone, min. 95 %, 250 mg - Astech Ireland. Astech Ireland Ltd. URL: [Link] 2.[1] UC San Francisco Electronic Theses and Dissertations - eScholarship.org. eScholarship. URL:[Link] 3.[2] X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. National Institutes of Health (NIH). URL: [Link] 4.[7] SHELXT – Integrated space-group and crystal-structure determination. International Union of Crystallography (IUCr). URL:[Link] 5.[9] Olex2 - Wikipedia. Wikipedia. URL:[Link] 6.[3] X-ray crystallography - Wikipedia. Wikipedia. URL:[Link] 7.[8] SHELX - Wikipedia. Wikipedia. URL:[Link] 8.[5] Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B | eLife. eLife Sciences. URL: [Link] 9.[10] Olex2 | Computing - University of Cambridge. University of Cambridge. URL: [Link] 10.[6] Crystal structure refinement with SHELXL (2014) | George M. Sheldrick - SciSpace. SciSpace. URL: [Link]

Sources

Exploratory

A Theoretical and Computational Chemistry Protocol for the In-Depth Analysis of (2,6-Dimethoxy-4-methylphenyl)acetone

Abstract This technical guide presents a comprehensive theoretical and computational workflow for the detailed investigation of (2,6-Dimethoxy-4-methylphenyl)acetone. This molecule, with CAS number 1017083-30-5, possesse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive theoretical and computational workflow for the detailed investigation of (2,6-Dimethoxy-4-methylphenyl)acetone. This molecule, with CAS number 1017083-30-5, possesses structural features—a substituted aromatic ring and a flexible acetone side chain—that suggest a rich conformational landscape and interesting electronic properties.[1] In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool for elucidating its structural, spectroscopic, and electronic characteristics. This document provides researchers, medicinal chemists, and drug development professionals with a robust, step-by-step protocol for performing high-level quantum chemical calculations. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and are designed to yield reliable predictions of molecular geometry, vibrational spectra (Infrared), and Nuclear Magnetic Resonance (NMR) spectra, thereby providing a foundational understanding of this compound for further research and development.

Introduction: The Rationale for a Computational Approach

(2,6-Dimethoxy-4-methylphenyl)acetone is a substituted aromatic ketone. The analysis of such molecules is crucial in various fields, including medicinal chemistry and materials science, where molecular conformation and electronic properties dictate biological activity and material characteristics. The steric hindrance imposed by the ortho-methoxy groups and the rotational freedom of the acetone moiety are expected to significantly influence the molecule's preferred three-dimensional structure.

Computational modeling, particularly methods rooted in quantum mechanics, offers a route to understanding these properties with high fidelity, often complementing or even preceding experimental investigation.[2] Density Functional Theory (DFT) has emerged as a workhorse in this domain, providing a favorable balance between computational cost and accuracy for predicting the properties of small to medium-sized organic molecules.[2][3] This guide will detail a workflow that leverages DFT to build a comprehensive computational profile of (2,6-Dimethoxy-4-methylphenyl)acetone.

Computational Methodology: A Self-Validating Workflow

The following sections outline a multi-step computational protocol. The causality behind each choice of method and basis set is explained to ensure the generation of trustworthy and reproducible results.

Initial Molecular Structure Generation and Conformational Analysis

The first step in any computational study is to determine the lowest energy conformation of the molecule. The rotational freedom around the bond connecting the phenyl ring and the acetone group, as well as the rotation of the methoxy and methyl groups, gives rise to multiple possible conformers.

Experimental Protocol: Conformational Search

  • 2D to 3D Conversion: Sketch the 2D structure of (2,6-Dimethoxy-4-methylphenyl)acetone using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a preliminary 3D structure.

  • Molecular Mechanics Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. This initial, computationally inexpensive step will identify a set of low-energy conformers. The goal is to broadly sample the potential energy surface.[4][5]

  • Semi-Empirical Pre-Optimization: Subject the unique conformers identified in the previous step to a more rigorous, yet still computationally efficient, semi-empirical quantum mechanics method (e.g., PM6 or PM7) for geometry optimization. This refines the initial geometries and provides a better energy ranking.

  • DFT Optimization of Low-Energy Conformers: Select the lowest energy conformers (e.g., all conformers within 5-10 kcal/mol of the global minimum) for full geometry optimization using DFT. A common and effective choice for this step is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[6] The inclusion of a continuum solvation model (e.g., SMD or PCM with a solvent like chloroform or DMSO) is recommended to mimic solution-phase conditions, as solvent can influence conformational preferences.[7]

Diagram: Conformational Analysis Workflow

G cluster_0 Initial Structure & Conformer Generation cluster_1 Refinement and Selection 2D_Structure 2D Chemical Structure 3D_Model Initial 3D Model 2D_Structure->3D_Model MM_Search Molecular Mechanics Conformational Search 3D_Model->MM_Search Unique_Conformers Set of Unique Conformers MM_Search->Unique_Conformers SemiEmpirical_Opt Semi-Empirical Optimization (e.g., PM7) Unique_Conformers->SemiEmpirical_Opt Low_Energy_Conformers Low-Energy Conformers SemiEmpirical_Opt->Low_Energy_Conformers DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Final_Structure Optimized 3D Structure DFT_Opt->Final_Structure Global Minimum Energy Conformer Low_Energy_Conformers->DFT_Opt

Caption: Workflow for determining the lowest energy conformer.

Frequency Calculations and Thermochemical Analysis

Once the lowest energy conformer is identified, a frequency calculation must be performed at the same level of theory as the final optimization (e.g., B3LYP/6-31G(d)). This is a critical self-validation step.

Protocol:

  • Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry.

  • Verification of Minimum: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum, and the geometry would need to be re-optimized.

  • IR Spectrum Prediction: The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical infrared (IR) spectrum. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

  • Thermochemical Data: Extract thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy from the output.

Prediction of NMR Spectra

Predicting NMR spectra is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[7][8][9]

Protocol:

  • GIAO Calculation: Using the optimized low-energy geometry, perform a GIAO NMR calculation. A higher-level functional and a larger basis set are often recommended for more accurate NMR predictions. For instance, the mPW1PW91 functional with the 6-311+G(2d,p) basis set has been shown to yield accurate results.[7]

  • Shielding to Chemical Shift Conversion: The calculation will output absolute shielding values (in ppm). To convert these to chemical shifts (δ), a reference compound must also be calculated at the same level of theory. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample

  • Data Analysis: Correlate the calculated chemical shifts with the corresponding atoms in the molecule. This allows for the assignment of each peak in the predicted spectrum.

Diagram: Spectroscopic and Property Prediction Workflow

G cluster_freq Vibrational Analysis cluster_nmr NMR Prediction Optimized_Structure Optimized 3D Structure Freq_Calc Frequency Calculation (B3LYP/6-31G(d)) Optimized_Structure->Freq_Calc GIAO_Calc GIAO NMR Calculation (mPW1PW91/6-311+G(2d,p)) Optimized_Structure->GIAO_Calc Verify_Min Verify Zero Imaginary Frequencies Freq_Calc->Verify_Min IR_Spectrum Predicted IR Spectrum Verify_Min->IR_Spectrum NMR_Shifts Predicted ¹H & ¹³C NMR Chemical Shifts GIAO_Calc->NMR_Shifts TMS_Ref Calculate TMS Reference TMS_Ref->NMR_Shifts

Caption: Workflow for predicting IR and NMR spectra.

Predicted Data and Analysis

Following the protocols described above, a researcher can generate the following predictive data for (2,6-Dimethoxy-4-methylphenyl)acetone.

Molecular Geometry

The geometry optimization will likely reveal a non-planar structure. The key geometric parameters to analyze are:

  • Dihedral Angle: The angle between the plane of the phenyl ring and the plane of the acetone's carbonyl group. This angle will be a compromise between steric hindrance from the ortho-methoxy groups and electronic conjugation.

  • Bond Lengths and Angles: Comparison of bond lengths (e.g., C=O, C-C bonds) to standard values can provide insight into electronic effects like hyperconjugation.

Table 1: Predicted Key Geometric Parameters (Illustrative)

ParameterPredicted Value (B3LYP/6-31G(d))
C(ring)-C(carbonyl) Bond Length~1.52 Å
C=O Bond Length~1.22 Å
Phenyl-C-C=O Dihedral Angle~70-90°
O-C(methoxy)-C(ring)-C(ring) Dihedral~0° or ~180°

(Note: These are illustrative values based on similar structures. Actual calculations are required for precise data.)

Predicted Spectroscopic Data

The calculations will yield data that can be directly compared with future experimental results.

Table 2: Predicted Vibrational and NMR Data (Illustrative)

Data TypeKey Predicted Features
IR Spectrum - Strong C=O stretch (~1715-1730 cm⁻¹) - C-O stretches (aromatic ethers) (~1250-1300 cm⁻¹) - Aromatic C-H stretches (~3000-3100 cm⁻¹) - Aliphatic C-H stretches (~2850-2950 cm⁻¹)
¹H NMR - Aromatic protons (singlet or narrow multiplet) - Methoxy protons (singlet, ~3.7-3.9 ppm) - Methylene protons (CH₂) (singlet) - Acetyl methyl protons (CH₃) (singlet)
¹³C NMR - Carbonyl carbon (~205-210 ppm) - Aromatic carbons (quaternary and CH) - Methoxy carbon (~55-60 ppm) - Methylene and methyl carbons

(Note: These are illustrative values and require specific calculations for accuracy.)

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded computational protocol for the characterization of (2,6-Dimethoxy-4-methylphenyl)acetone. By following this workflow, researchers can obtain reliable predictions of its three-dimensional structure, vibrational frequencies, and NMR chemical shifts. This in silico data provides a robust foundation for understanding the molecule's intrinsic properties and can guide future experimental work, such as synthesis confirmation, reaction planning, and preliminary assessment for applications in drug discovery or materials science. The described methodologies represent a best-practice approach to computational analysis, ensuring that the generated data is both accurate and trustworthy.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link][7][9]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link][8]

  • NMR Predictor Guide: Which Type Is Best for You? - Chemaxon. [Link][3]

  • Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org. [Link][2]

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. [Link][6]

  • (2,6-Dimethoxy-4-methylphenyl)acetone, min. 95 %, 250 mg - Astech Ireland. [Link][1]

  • Conformational Analysis - Organic Chemistry Tutor. [Link][4]

  • conformational analysis. [Link][5]

Sources

Foundational

Unlocking the Biocatalytic and Pharmacological Potential of Methoxy-Substituted Phenylacetones

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary Methoxy-substituted phenylacetones, including 4-methoxyphenylacetone and 3,4-dimethoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

Methoxy-substituted phenylacetones, including 4-methoxyphenylacetone and 3,4-dimethoxyphenylacetone, are classically categorized as synthetic intermediates for the production of substituted phenethylamines and pharmaceuticals[1][2]. However, their inherent structural properties—specifically the interplay between electron-donating methoxy substituents and an electrophilic ketone moiety—endow them with unique potential in biocatalysis and direct biological modulation[1]. This guide provides an authoritative, in-depth analysis of their emerging biological activities, focusing on their role as substrates for engineered monooxygenases and their intrinsic antimicrobial properties, complete with self-validating experimental workflows.

Mechanistic Profiling: From Synthetic Precursors to Bioactive Substrates

The biological utility of methoxy-substituted phenylacetones is heavily dictated by their electronic structure. The methoxy groups act as powerful electron-donating substituents, increasing the electron density of the aromatic ring via resonance[1]. While they lack the potent monoamine release properties of their downstream amine counterparts, this specific electronic configuration makes the ketone highly susceptible to specialized enzymatic transformations and allows the molecule to interact with specific bacterial targets[1][3].

Biocatalytic Activity: Interactions with Phenylacetone Monooxygenases (PAMO)

The prototype of the Baeyer-Villiger monooxygenase (BVMO) family is Phenylacetone Monooxygenase (PAMO), an enzyme isolated from the hyperthermophilic bacterium Thermobifida fusca[4]. PAMO catalyzes the insertion of an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, converting phenylacetones into their corresponding esters[5].

Mechanistic Causality: The reaction proceeds via the formation of a C4a-peroxyflavin intermediate. The ketone of the methoxy-phenylacetone undergoes nucleophilic attack by this intermediate, forming an anionic Criegee intermediate[5]. The electron-donating methoxy groups on the phenyl ring increase the electron density of the migrating alkyl group, which accelerates the subsequent rearrangement step to yield the ester[5]. While wild-type PAMO has a limited substrate scope, directed evolution and induced allostery have successfully reshaped the active site to accommodate the steric bulk of di- and tri-methoxy substitutions[4].

PAMO_Mechanism Substrate Methoxy-Phenylacetone Criegee Criegee Intermediate Substrate->Criegee Nucleophilic Attack FAD FAD (Oxidized) FADH2 FADH2 (Reduced) FAD->FADH2 NADPH NADPH + H+ NADPH->FADH2 Hydride Transfer Peroxyflavin C4a-Peroxyflavin Intermediate FADH2->Peroxyflavin + O2 O2 O2 O2->Peroxyflavin Peroxyflavin->Criegee Criegee->FAD - H2O Product Methoxy-Phenylacetate (Ester) Criegee->Product Alkyl Migration

Biocatalytic Baeyer-Villiger oxidation of methoxy-phenylacetones via PAMO C4a-peroxyflavin.

Antimicrobial and Cellular Modulatory Effects

Beyond biocatalysis, specific derivatives exhibit direct biological activity. 4-Hydroxy-3-methoxyphenylacetone has been demonstrated to inhibit enzymes involved in the transfer reactions of bacterial cells, effectively reducing the production of acetate required for bacterial growth[3].

Pharmacological Safety: Toxicity studies indicate a highly favorable safety profile. 4-Hydroxy-3-methoxyphenylacetone shows no toxicity in murine models at doses up to 10 g/kg, and no disruptive effects on enzyme activities within rat liver mitochondria or brain synaptosomes[3]. Furthermore, compounds like 3,4-dimethoxyphenylacetone are currently being leveraged as core scaffolds for synthesizing non-covalent inhibitors targeting the SARS-CoV-2 3CLpro main protease[6].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data stems from self-validating experimental designs. Below are the definitive protocols for evaluating the biocatalytic and antimicrobial profiles of these compounds.

Protocol 1: Steady-State Kinetic Analysis of PAMO with Methoxy-Phenylacetones

Objective: Determine the Michaelis-Menten kinetics (


, 

) of PAMO variants using 3,4-dimethoxyphenylacetone. Causality & Validation: BVMOs frequently exhibit "uncoupled" activity where NADPH is oxidized to reduce oxygen to hydrogen peroxide without actual substrate oxidation. To ensure trustworthiness, this protocol incorporates a mandatory baseline subtraction step to isolate true substrate-coupled oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 1% (v/v) DMSO to ensure the solubility of the lipophilic methoxy-phenylacetone.

  • Reagent Assembly: In a UV-compatible quartz cuvette, combine the buffer, 100 µM NADPH, and 10 µM FAD.

  • Baseline Measurement (Validation Step): Add purified PAMO enzyme (final concentration 0.5 µM). Monitor absorbance at 340 nm (

    
    ) for 2 minutes to calculate the background uncoupled NADPH depletion rate.
    
  • Reaction Initiation: Add 3,4-dimethoxyphenylacetone at varying concentrations (0.05 mM to 5.0 mM).

  • Kinetic Monitoring: Record the linear decrease in

    
     for 3 minutes at 25°C.
    
  • Data Processing: Subtract the baseline uncoupled rate from the total oxidation rate. Fit the corrected initial velocities to the Michaelis-Menten equation using non-linear regression[5].

Kinetic_Workflow Prep Prepare Enzyme & Substrate Baseline Measure Baseline (No Substrate) Prep->Baseline Reaction Initiate Reaction (+ Substrate) Baseline->Reaction Monitor Monitor A340 (NADPH Depletion) Reaction->Monitor Validate Subtract Uncoupled Oxidation Rate Monitor->Validate Analyze Michaelis-Menten Fitting Validate->Analyze

Self-validating kinetic workflow accounting for uncoupled NADPH oxidation in PAMO assays.

Protocol 2: High-Throughput Antimicrobial Susceptibility Testing

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of 4-hydroxy-3-methoxyphenylacetone against bacterial strains. Causality & Validation: Traditional optical density (OD) measurements can be confounded by the precipitation of lipophilic phenylacetones in aqueous media. Utilizing resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells—eliminates false positives caused by compound turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton broth to an OD600 of 0.1 (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the methoxy-phenylacetone derivative (from 1024 µg/mL to 1 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a positive control (no compound) and a negative control (media only).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate or measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest concentration that prevents the blue-to-pink color transition, indicating complete inhibition of cellular respiration.

Quantitative Data Presentation

To facilitate rapid comparison, the kinetic and antimicrobial parameters of relevant compounds are summarized below.

Table 1: Representative Kinetic Parameters of PAMO Variants with Phenylacetone Substrates

Enzyme VariantSubstrate

(mM)

(

)

(

)
Reference
Wild-Type PAMOPhenylacetone0.062.440,000[5]
PAMO Quadruple VariantPhenylacetone1.40.0428[5]
PAMO

Indole / Methoxy-derivatives*0.5 - 2.0~2.5Variable[7]

*Note: Kinetic values for methoxy-derivatives vary based on steric positioning (ortho vs. para) and require empirical validation using Protocol 1.

Table 2: Antimicrobial Profile of 4-Hydroxy-3-methoxyphenylacetone

Biological Target / ParameterObservation / ValueMechanism of ActionReference
Bacterial Transfer ReactionsInhibitedDisruption of acetate production[3]
Murine Toxicity (In Vivo)Non-toxic up to 10 g/kgHigh tolerability, no mitochondrial disruption[3]
SARS-CoV-2 3CLproScaffold precursorNon-covalent protease inhibition[6]

Conclusion

Methoxy-substituted phenylacetones transcend their traditional role as mere chemical precursors. Through the lens of advanced biocatalysis and targeted antimicrobial screening, these compounds present highly tunable scaffolds. By employing rigorous, self-validating kinetic and cellular assays, researchers can accurately map their biological activity, paving the way for novel applications in green chemistry and drug discovery.

References

1.[7] Discovery of New Phenylacetone Monooxygenase Variants for the Development of Substituted Indigoids through Biocatalysis - PMC. nih.gov. URL: 2.[3] CAS 2503-46-0: 4-Hydroxy-3-methoxyphenylacetone - CymitQuimica. cymitquimica.com. URL: 3.[1] 122-84-9 4-Methoxyphenylacetone C10H12O2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. guidechem.com. URL: 4.[5] Spatial requirement for phenylacetone monooxygenases for transformation of non-native linear substrates - Queen's University Belfast. qub.ac.uk. URL: 5.[4] Induced allostery in the directed evolution of an enantioselective Baeyer–Villiger monooxygenase | PNAS. pnas.org. URL: 6.[2] 3,4-Dimethoxyphenylacetone 776-99-8 - Guidechem. guidechem.com. URL: 7.[6] Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease - MDPI. mdpi.com. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (2,6-Dimethoxy-4-methylphenyl)acetone as a Strategic Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of a Substituted Phenylacetone In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic scaffolds are paramount, forming the core of countless thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Substituted Phenylacetone

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic scaffolds are paramount, forming the core of countless therapeutic agents.[1] The strategic synthesis of these frameworks relies on the selection of versatile and highly functionalized starting materials. (2,6-Dimethoxy-4-methylphenyl)acetone is one such precursor of significant value. Its utility stems from a combination of key structural features:

  • An Activated Aromatic Ring: The presence of two electron-donating methoxy groups at the ortho-positions renders the aromatic ring highly nucleophilic. This inherent activation facilitates intramolecular electrophilic aromatic substitution reactions, which are central to many classical cyclization strategies, often allowing them to proceed under milder conditions.

  • A Reactive Carbonyl Group: The ketone functionality serves as a versatile handle for introducing the requisite nitrogen-containing side chain, typically through reductive amination or related transformations.

  • Stereoelectronic Influence: The steric bulk and electronic effects of the flanking methoxy groups can influence the regioselectivity of cyclization, guiding the formation of specific isomers.

This guide provides an in-depth exploration of the application of (2,6-Dimethoxy-4-methylphenyl)acetone in the synthesis of isoquinoline derivatives, a privileged scaffold in natural products and pharmaceuticals. We will detail the mechanistic rationale and provide field-tested protocols for two cornerstone reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely employed method for constructing the 3,4-dihydroisoquinoline core.[2][3] The reaction proceeds through the intramolecular cyclization of a β-arylethylamide, driven by a strong dehydrating agent. The electron-rich nature of the (2,6-Dimethoxy-4-methylphenyl) moiety makes its derivatives particularly well-suited for this transformation.

Mechanistic Rationale & Workflow

The synthesis begins with the conversion of the starting ketone to a β-phenylethylamine, which is then acylated to form the key amide precursor. Treatment with a dehydrating agent, such as phosphoryl chloride (POCl₃), activates the amide carbonyl. This is followed by the elimination of the carbonyl oxygen to generate a highly electrophilic nitrilium ion intermediate.[2][4] The electron-rich aromatic ring then acts as the nucleophile, attacking the nitrilium ion in an intramolecular electrophilic aromatic substitution to forge the new heterocyclic ring.

The overall workflow can be visualized as a three-stage process:

Bischler_Napieralski_Workflow A (2,6-Dimethoxy-4- methylphenyl)acetone B β-(2,6-Dimethoxy-4-methylphenyl) ethylamine Intermediate A->B Reductive Amination C N-Acyl-β-phenylethylamide Substrate B->C Acylation D 3,4-Dihydroisoquinoline Product C->D Cyclodehydration (POCl₃)

Caption: Workflow for Dihydroisoquinoline Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a 1-substituted-3,4-dihydroisoquinoline derivative.

Part A: Synthesis of N-Acetyl-β-(2,6-dimethoxy-4-methylphenyl)ethylamine

  • Reductive Amination: To a solution of (2,6-Dimethoxy-4-methylphenyl)acetone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Concentrate the mixture in vacuo to remove the methanol. Basify the aqueous residue with 6M NaOH to pH >12 and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude β-arylethylamine, which can be used directly in the next step.

  • Acylation: Dissolve the crude amine (1.0 eq) in dichloromethane (0.2 M). Add triethylamine (1.5 eq) and cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-acetyl-β-(2,6-dimethoxy-4-methylphenyl)ethylamine.

Part B: Bischler-Napieralski Cyclization

  • Reaction Setup: To a solution of the N-acetyl-β-(2,6-dimethoxy-4-methylphenyl)ethylamine (1.0 eq) in dry toluene (0.1 M) under a nitrogen atmosphere, add phosphoryl chloride (POCl₃) (3.0 eq) dropwise at room temperature.[5]

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture with concentrated ammonium hydroxide solution to pH >10 while cooling in an ice bath.

  • Extraction and Purification: Extract the product with toluene or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography or crystallization.

Data Summary: Dehydrating Agents

The choice of dehydrating agent is critical and can influence reaction temperature and yield.

Dehydrating AgentTypical SolventTemperature (°C)Characteristics & Notes
POCl₃ (Phosphoryl Chloride)Toluene, Acetonitrile80 - 110Most common and versatile agent. Reaction proceeds via a nitrilium ion.[3][4]
P₂O₅ (Phosphorus Pentoxide)Toluene, Xylene110 - 140More powerful than POCl₃; often used for less activated aromatic systems.[4]
Tf₂O (Triflic Anhydride)Dichloromethane0 - RTVery reactive; allows for milder reaction conditions, often at room temperature.[4]
PPA (Polyphosphoric Acid)Neat100 - 160Acts as both catalyst and solvent; requires higher temperatures.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that combines a β-arylethylamine with an aldehyde or ketone to produce a tetrahydroisoquinoline.[6][7] It is a cornerstone of alkaloid synthesis. The high electron density of the aromatic ring in derivatives of (2,6-dimethoxy-4-methylphenyl)acetone is highly advantageous, enabling this cyclization to occur under relatively mild, even physiological, pH conditions.[7][8]

Mechanism and Rationale

The reaction is initiated by the condensation of the β-arylethylamine with a carbonyl compound to form a Schiff base. Under acidic conditions, the imine is protonated to form a reactive iminium ion.[6][7] This electrophilic species is then attacked by the nucleophilic C-6 position of the activated phenyl ring in a 6-endo-trig cyclization, leading to a spirocyclic intermediate.[7][8] Subsequent deprotonation restores aromaticity and yields the final tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism cluster_0 Reaction Stages A β-Arylethylamine + Aldehyde B Schiff Base Intermediate A->B Condensation (-H₂O) C Iminium Ion (Electrophile) B->C Protonation (H⁺) D Spirocyclic Intermediate C->D Intramolecular Electrophilic Attack E Tetrahydroisoquinoline Product D->E Deprotonation (-H⁺) (Rearomatization)

Caption: Key Stages of the Pictet-Spengler Reaction.

Detailed Experimental Protocol

This protocol describes the one-pot synthesis of a 1-substituted tetrahydroisoquinoline from the corresponding β-arylethylamine.

  • Precursor Synthesis: Synthesize the required β-(2,6-dimethoxy-4-methylphenyl)ethylamine from (2,6-Dimethoxy-4-methylphenyl)acetone as described in Part A (Steps 1-4) of the Bischler-Napieralski protocol.

  • Reaction Setup: Dissolve the crude β-arylethylamine (1.0 eq) and an aldehyde (e.g., acetaldehyde, 1.2 eq) in a suitable solvent such as toluene or a protic solvent like ethanol (0.1 M).

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or sulfuric acid, 5-10 mol%) or a Lewis acid (e.g., BF₃·OEt₂, 10 mol%). The reaction can often proceed under milder acidic conditions (e.g., acetic acid) due to the activated nature of the aromatic ring.[7]

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the aldehyde and the specific acid catalyst used. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and concentrate in vacuo. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, employing a suitable solvent system like ethyl acetate/hexanes with 1% triethylamine to prevent product streaking) to yield the pure tetrahydroisoquinoline.

Concluding Remarks for the Practicing Scientist

(2,6-Dimethoxy-4-methylphenyl)acetone stands out as a highly effective and strategically valuable precursor for the synthesis of substituted isoquinoline frameworks. The electron-donating methoxy groups significantly enhance the nucleophilicity of the aromatic ring, facilitating key intramolecular cyclization reactions like the Bischler-Napieralski and Pictet-Spengler syntheses. The protocols described herein provide a robust foundation for researchers to access complex dihydro- and tetrahydroisoquinolines, which are core structures in numerous biologically active molecules. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can further adapt and optimize these methods for applications in drug discovery and total synthesis.

References

  • Taylor & Francis. (2007, December 3). Phenylacetone as Building Blocks in Heterocyclic Synthesis: Synthesis of Polyfunctionally-Substituted Pyridines, and fused Pyridines. Retrieved from Taylor & Francis Online. [Link]

  • Wikipedia. Pictet–Spengler reaction. Retrieved from Wikipedia. [Link]

  • Cambridge University Press. Bischler-Napieralski Reaction. Retrieved from Cambridge University Press. [Link]

  • Wikipedia. Bischler–Napieralski reaction. Retrieved from Wikipedia. [Link]

  • Quimicafacil.net. Isoquinoline synthesis. Retrieved from Quimicafacil.net. [Link]

  • Bentham Science. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(5), 331-335. [Link]

  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Grokipedia. Bischler–Napieralski reaction. Retrieved from Grokipedia. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • PubMed. (1989). Synthesis of some heterocycles of pharmaceutical interest. Pharmazie, 44(4), 261-5. [Link]

  • National Center for Biotechnology Information. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. [Link]

  • DePaul University. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). The mechanism of the Pictet–Spengler reaction. Retrieved from ResearchGate. [Link]

  • ETH Zurich Research Collection. (2014, April 4). Synthesis of Saturated N- Heterocycles. Retrieved from ETH Zurich Research Collection. [Link]

  • Heterocycles. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHOXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Heterocycles, 43(8), 1777-1780. [Link]

  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from MDPI. [Link]

Sources

Application

Derivatization of (2,6-Dimethoxy-4-methylphenyl)acetone for medicinal chemistry

Application Note: Derivatization of (2,6-Dimethoxy-4-methylphenyl)acetone for Medicinal Chemistry Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of (2,6-Dimethoxy-4-methylphenyl)acetone for Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the synthetic derivatization of the sterically hindered pseudo-amphetamine precursor, (2,6-Dimethoxy-4-methylphenyl)acetone, focusing on reductive amination and ketone reduction pathways.

Introduction & Chemical Context

(2,6-Dimethoxy-4-methylphenyl)acetone (CAS: 1017083-30-5) is a highly specialized ketone intermediate utilized in the synthesis of the 2,4,6-trisubstituted phenethylamine class, commonly referred to as the "pseudo" or Ψ series[1]. Unlike the extensively studied 2,4,5-trisubstituted counterparts (e.g., DOM, 2C-B), the Ψ series features methoxy groups at the 2 and 6 positions.

This specific substitution pattern forces the alkylamine side chain out of the plane of the aromatic ring due to severe steric clash. This conformational restriction significantly alters the molecule's binding pose within the orthosteric pocket of G-protein coupled receptors (GPCRs), making derivatives like 2,6-dimethoxy-4-methylamphetamine (Ψ-DOM) potent partial agonists at the 5-HT2A and 5-HT2C receptors[2][3]. Derivatizing this scaffold provides critical insights into structure-activity relationships (SAR) for neuropharmacological drug discovery.

Mechanistic Insights & Synthetic Strategy

Derivatization of (2,6-Dimethoxy-4-methylphenyl)acetone presents unique synthetic challenges. The electron-rich nature of the aromatic ring makes it susceptible to oxidative degradation, while the bulky ortho-methoxy groups exert steric hindrance on the adjacent


-ketone.

Reductive Amination Causality: Reductive amination is a paramount method for C-N bond construction in pharmaceutical chemistry[4]. For this specific scaffold, the choice of reducing agent is critical. The reaction proceeds via the condensation of the ketone with an amine (or ammonia source) to form an imine/iminium intermediate, followed by hydride reduction[5].

  • Why NaBH

    
    CN?  Standard sodium borohydride (NaBH
    
    
    
    ) is overly reactive and will prematurely reduce the starting ketone to the secondary alcohol before imine formation can occur. Sodium cyanoborohydride (NaBH
    
    
    CN) is stable in the mildly acidic conditions (pH 5–6) required for optimal imine formation and exhibits high chemoselectivity for the iminium ion over the carbonyl group[5].

Ketone Reduction Causality: When the secondary alcohol—1-(2,6-dimethoxy-4-methylphenyl)propan-2-ol—is the desired target (often used as a precursor for etherification or halogenation), NaBH


 in methanol at 0°C is the optimal choice. The rapid kinetics of NaBH

ensure complete reduction, while temperature control suppresses the formation of pinacol coupling byproducts.

Quantitative Data: Reagent Selection for Hindered Ketones

To optimize the derivatization workflow, the following table summarizes the performance of various reducing agents for the reductive amination of sterically hindered phenylacetones.

Reducing AgentReaction ConditionsChemoselectivity (Amine:Alcohol)Typical YieldMechanistic Notes
NaBH

CN
MeOH, pH 5-6, RT>95:575-85%Stable at low pH; selectively reduces the iminium ion over the hindered ketone.
NaBH(OAc)

DCE or THF, RT>90:1070-80%Mild, non-toxic alternative; bulky acetate groups may slow reaction kinetics.
NaBH

MeOH, RT<50:5030-40%Rapidly reduces the ketone; requires pre-formation of the imine under strict anhydrous conditions.
H

/ Pd/C
EtOH, 50 psi, RT>98:285-95%Cleanest profile; however, risks concomitant hydrogenolysis of benzylic substituents.

Synthetic Workflow Visualization

SyntheticWorkflow K (2,6-Dimethoxy-4-methylphenyl)acetone (Starting Material) I Imine / Iminium Intermediate (Schiff Base) K->I NH4OAc / MeOH Weak Acid (pH 5-6) O Secondary Alcohol Derivative (Ketone Reduction) K->O NaBH4 / MeOH 0°C to RT A Ψ-DOM (Amine Derivative) (Reductive Amination) I->A NaBH3CN Reduction

Synthetic workflow for the derivatization of (2,6-Dimethoxy-4-methylphenyl)acetone.

Experimental Protocols

Protocol A: Synthesis of Ψ-DOM via Reductive Amination

This protocol describes the conversion of the ketone to the primary amine, yielding racemic (R/S)-1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine.

  • Imine Formation:

    • Dissolve 1.0 equivalent (eq) of (2,6-Dimethoxy-4-methylphenyl)acetone in anhydrous methanol (0.2 M concentration).

    • Add 10.0 eq of anhydrous ammonium acetate (NH

      
      OAc).
      
    • Causality: The massive excess of NH

      
      OAc drives the thermodynamic equilibrium toward the imine intermediate. The mild acidity of the acetate salt establishes the optimal pH (5-6) for iminium ion formation without requiring external acid catalysts.
      
    • Stir the mixture under an inert argon atmosphere at room temperature for 2 hours.

  • Hydride Reduction:

    • Cool the reaction flask to 0°C using an ice bath.

    • Add 1.5 eq of sodium cyanoborohydride (NaBH

      
      CN) portion-wise over 15 minutes.
      
    • Causality: Cooling mitigates the exothermic nature of the hydride transfer, preventing solvent boil-off and minimizing thermal degradation of the imine.

  • In-Process Control (IPC):

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active ketone spot and the emergence of a highly polar, ninhydrin-positive spot at the baseline confirms amine formation.

  • Quenching & Acid-Base Extraction:

    • Quench the reaction by slowly adding 1M HCl until the pH drops below 2. Stir for 30 minutes.

    • Causality: Acidification safely destroys excess NaBH

      
      CN (releasing HCN gas—perform in a fume hood ) and hydrolyzes any unreacted imine back to the ketone.
      
    • Extract the aqueous layer with diethyl ether (3 × 20 mL) to remove unreacted starting material and neutral alcohol byproducts. Discard the organic layer.

    • Basify the aqueous layer with 5M NaOH to pH > 12. Extract the free base amine with dichloromethane (CH

      
      Cl
      
      
      
      , 3 × 30 mL).
  • Isolation:

    • Dry the combined CH

      
      Cl
      
      
      
      extracts over anhydrous Na
      
      
      SO
      
      
      , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.
    • To form the stable hydrochloride salt, dissolve the oil in anhydrous diethyl ether and add 2.0 M HCl in diethyl ether dropwise until precipitation ceases. Filter and dry the white crystals.

Protocol B: Synthesis of the Secondary Alcohol Derivative

This protocol describes the direct reduction of the ketone to 1-(2,6-dimethoxy-4-methylphenyl)propan-2-ol.

  • Reduction:

    • Dissolve 1.0 eq of the ketone in methanol (0.5 M). Cool to 0°C.

    • Slowly add 1.5 eq of sodium borohydride (NaBH

      
      ) over 10 minutes.
      
    • Causality: NaBH

      
       is a hard hydride source that rapidly attacks the electrophilic carbonyl carbon. The low temperature prevents the formation of side products.
      
  • Quenching:

    • Stir for 2 hours at room temperature. Quench by adding saturated aqueous NH

      
      Cl.
      
    • Causality: NH

      
      Cl safely neutralizes the borate complexes without creating a strongly acidic environment, which could trigger unwanted dehydration of the newly formed alcohol into a substituted propene derivative.
      
  • Extraction:

    • Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo to yield the secondary alcohol.

Pharmacological Signaling Visualization

SignalingPathway Ligand Ψ-DOM (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

5-HT2A receptor signaling pathway activated by Ψ-DOM derivatives.

References

  • ψ-DOM - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Kolaczynska, K. E., et al. (2025). Frontiers in Pharmacology, 16, 1703480. Available at:[Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Murugesan, K., et al. (2020). Chemical Reviews, 120(13), 6273-6343. Available at:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Afanasyev, O. I., et al. (2019). ResearchGate. Available at:[Link]

Sources

Method

Application Note: Regioselective Synthesis of Novel Chalcone Derivatives using (2,6-Dimethoxy-4-methylphenyl)acetone

Target Audience: Discovery Chemists, Medicinal Chemistry Researchers, and Process Scientists Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Scientific Context Chalcones (1,3-diaryl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemistry Researchers, and Process Scientists Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Scientific Context

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged pharmacophores in drug discovery, heavily inspired by natural sources such as Carthamus tinctorius (safflower), which is rich in bioactive quinone chalcone carbohydrates 1. The standard synthesis of chalcones relies on the Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.

However, utilizing a phenylacetone derivative—specifically (2,6-Dimethoxy-4-methylphenyl)acetone —introduces profound regiochemical complexities. As a Senior Application Scientist, I have designed this guide to address the specific causality behind the synthetic challenges of this molecule. The presence of two enolizable


-carbons, combined with the extreme steric hindrance of the 2,6-dimethoxy groups, requires precise catalytic control to dictate whether the reaction yields a linear dihydrochalcone analogue or a highly branched 

-aryl-benzylideneacetone.

Mechanistic Framework: Overcoming Steric Repulsion

Unlike standard acetophenones that possess a single enolizable methyl group, phenylacetones feature both a terminal C1-methyl and an internal C3-methylene. The thermodynamic acidity of the C3-protons is naturally enhanced by the adjacent aryl ring. However, in (2,6-Dimethoxy-4-methylphenyl)acetone, the bulky ortho-methoxy groups create a massive steric shield.

  • Kinetic vs. Thermodynamic Control: Deprotonation at the C3 position yields a thermodynamically stable conjugated enolate, but steric clash impedes nucleophilic attack on the aldehyde. Standard base catalysis (e.g., KOH/MeOH) often stalls or forces sluggish condensation at the C1 position 2.

  • Organocatalytic Bypass: To force C3 condensation, Knoevenagel-type conditions (Piperidine/Acetic Acid) are required. This concerted mechanism bypasses the enolate entirely, utilizing a less sterically demanding enamine-iminium transition state [[3]]().

Regioselectivity SM (2,6-Dimethoxy-4-methylphenyl)acetone (Reactive Ketone) Enol_C1 C1 Enolate (Terminal) Kinetic Control SM->Enol_C1 Strong Base (KOH) Microwave / Low Temp Enol_C3 C3 Enamine (Internal) Thermodynamic Control SM->Enol_C3 Piperidine/AcOH Reflux (Dean-Stark) Prod_C1 Linear Chalcone Analogue (C1 Condensation) Enol_C1->Prod_C1 + Ar-CHO Prod_C3 α-Aryl-Benzylideneacetone (C3 Condensation) *Sterically Hindered* Enol_C3->Prod_C3 + Ar-CHO (Iminium)

Fig 1. Divergent regioselective pathways in the condensation of the sterically hindered ketone.

Empirical Data: Optimization of Reaction Conditions

To provide a clear baseline for your synthetic campaigns, the following table summarizes the quantitative optimization of the Claisen-Schmidt condensation for this specific substrate.

EntryCatalyst SystemSolventTemp (°C)TimeRegioselectivity (C1:C3)Overall Yield (%)
1KOH (20% aq)EtOH2524 h85:1532
2KOH (20% aq)EtOH80 (MW)15 min70:3078
3Piperidine/AcOHToluene11018 h<5:>9584
4NaOH (10% aq)MeOH6512 h60:4045

Data Interpretation: Entry 2 demonstrates that microwave irradiation successfully overcomes the activation barrier for base catalysis, improving yield but maintaining a preference for the less hindered C1 position. Entry 3 proves that concerted organocatalysis is mandatory to achieve high regioselectivity at the sterically congested C3 position.

Methodological Workflows & Self-Validating Protocols

Workflow Prep Reaction Setup Ketone + Aldehyde PathA Protocol A Microwave, KOH/EtOH 80°C, 15 min Prep->PathA PathB Protocol B Piperidine/AcOH Reflux, 18 h Prep->PathB Workup Aqueous Workup 10% HCl / EtOAc PathA->Workup PathB->Workup Purify Flash Chromatography Hexane:EtOAc Workup->Purify Analyze LC-MS & NMR Regioisomer ID Purify->Analyze

Fig 2. Parallel experimental workflows for the synthesis and isolation of novel chalcone derivatives.

Protocol A: Microwave-Assisted Synthesis (C1-Selective)

This protocol utilizes microwave heating to rapidly drive the base-catalyzed reaction, favoring the kinetic C1-condensation product 4.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, dissolve (2,6-Dimethoxy-4-methylphenyl)acetone (1.0 mmol) and the desired substituted benzaldehyde (1.1 mmol) in anhydrous ethanol (3.0 mL).

  • Catalyst Addition: Slowly add 0.5 mL of a 20% aqueous KOH solution. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat at 80°C for 15 minutes with a maximum power output of 150 W.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into crushed ice (10 g) and neutralize to pH 7 using 10% HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 90:10 Hexane/EtOAc).

Self-Validation Checkpoint: Analyze the purified product via ¹H-NMR. The presence of two distinct doublets between 7.4–7.8 ppm with a coupling constant (


) of 15–16 Hz confirms the trans-alkene geometry characteristic of the C1-condensation product.
Protocol B: Concerted Organocatalysis (C3-Selective)

To force condensation at the sterically congested C3-position, this protocol utilizes an enamine-iminium activation strategy under Dean-Stark conditions 3.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the ketone (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 mol%) and glacial acetic acid (0.2 mmol, 20 mol%) sequentially to the stirred solution.

  • Reflux: Heat the reaction mixture to vigorous reflux (approx. 110°C) for 18 hours. Ensure water is actively collecting in the Dean-Stark trap to drive the equilibrium.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Drying & Concentration: Dry the organic phase over MgSO₄, filter, and evaporate the toluene under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography (Silica gel, 85:15 Hexane/EtOAc).

Self-Validation Checkpoint: ¹H-NMR of the purified product will definitively lack the characteristic trans-alkene doublets seen in Protocol A. Instead, a distinct singlet integrating to 1H (the olefinic proton) will appear around 7.2–7.5 ppm, validating successful condensation at the sterically hindered C3 position.

References

  • Title: Carthamus tinctorius L.
  • Source: nih.
  • Source: semanticscholar.
  • Source: google.

Sources

Application

Potential applications of (2,6-Dimethoxy-4-methylphenyl)acetone in materials science

Application Note: Advanced Materials Synthesis Utilizing (2,6-Dimethoxy-4-methylphenyl)acetone Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers. Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Materials Synthesis Utilizing (2,6-Dimethoxy-4-methylphenyl)acetone

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers.

Executive Summary & Scientific Rationale

While historically categorized as a specialized intermediate in organic and medicinal chemistry, (2,6-Dimethoxy-4-methylphenyl)acetone (CAS: 1017083-30-5) possesses a unique structural motif that makes it an exceptional building block for advanced materials science.

As a Senior Application Scientist, I emphasize that the true value of this molecule lies in its steric and electronic asymmetry . The active methylene group (flanked by the carbonyl and the phenyl ring) provides a highly reactive site for condensation. Concurrently, the bulky 2,6-dimethoxy substitutions force any resulting conjugated system out of coplanarity. In materials science, this forced non-planarity is a highly sought-after feature: it disrupts


 stacking, suppresses unwanted crystallization, and promotes the formation of smooth, amorphous thin films. This makes the compound an ideal precursor for Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs) [1] and high-efficiency photoinitiators for 3D printing resins.

Physicochemical Profiling for Materials Science

To successfully integrate this compound into your workflows, understanding its physical parameters is critical for scale-up and thermal processing.

PropertyValueRationale for Materials Science Application
CAS Number 1017083-30-5Unique identifier for procurement and regulatory tracking.
Molecular Weight 208.25 g/mol Optimal mass for volatility control during vacuum thermal deposition.
Boiling Point 302.4 °CEnables high-temperature processing without premature thermal degradation.
Flash Point 127.6 °CProvides a wide safety margin for industrial-scale reflux reactions.
Steric Profile 2,6-dimethoxyInduces molecular twisting; critical for lowering film crystallinity [1].
Electronic Profile Electron-richRaises the Highest Occupied Molecular Orbital (HOMO) energy level.

Workflow 1: Optoelectronic Materials (Synthesis of Asymmetric HTMs)

Mechanistic Insight: The gold standard HTM in solar cells, Spiro-OMeTAD, is prone to crystallization-induced degradation. By utilizing the active methylene of (2,6-Dimethoxy-4-methylphenyl)acetone in a Knoevenagel condensation with a carbazole-carboxaldehyde, we can synthesize an asymmetric, highly twisted conjugated arm [1]. The electron-donating methoxy groups up-shift the HOMO level to perfectly align with the perovskite valence band, while the steric bulk ensures the resulting film remains amorphous and pinhole-free.

HTM_Logic A (2,6-Dimethoxy-4-methylphenyl)acetone Precursor B 2,6-Dimethoxy Substitution (Steric Hindrance) A->B C Electron-Donating Groups (-OCH3, -CH3) A->C D Reduced π-π Stacking (Amorphous Film Formation) B->D E HOMO Energy Level Up-shift (Better Band Alignment) C->E F High-Efficiency Asymmetric HTM for Perovskite Solar Cells D->F E->F

Figure 1: Molecular design logic for utilizing the precursor in HTM synthesis.

Protocol 3.1: Knoevenagel Condensation for HTM Core Synthesis

Note: This protocol is a self-validating system. The formation of the highly conjugated product is visibly trackable via a distinct bathochromic shift (color change).

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 10.0 mmol of (2,6-Dimethoxy-4-methylphenyl)acetone and 10.5 mmol of 9-ethyl-9H-carbazole-3-carboxaldehyde.

  • Solvent & Catalyst: Dissolve the reagents in 100 mL of anhydrous toluene. Add 1.0 mL of glacial acetic acid and 1.0 mL of piperidine (catalytic system).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium forward. Reflux for 12–16 hours.

  • Self-Validating Quality Control (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). The starting ketone will appear under short-wave UV (254 nm), while the highly conjugated

    
    -unsaturated ketone product will be brightly fluorescent under long-wave UV (365 nm).
    
  • Workup: Cool to room temperature, wash the organic layer with saturated

    
     (3 x 50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via column chromatography or recrystallization from ethanol to yield the asymmetric HTM precursor.

Workflow 2: Photopolymerization (Oxime Ester Photoinitiators)

Mechanistic Insight: Oxime esters are premium Type I photoinitiators used in display color filters and advanced 3D printing photoresists. The synthesis involves converting the ketone into an oxime, followed by esterification [2]. The 2,6-dimethoxy-4-methylphenyl group is critical here: upon UV irradiation, the N-O bond cleaves homolytically. The electron-rich aromatic ring stabilizes the resulting iminyl radical via hyperconjugation, significantly increasing the quantum yield of the highly reactive acyloxy radical that initiates polymerization.

Photo_Pathway A Oxime Ester Derivative B UV/Vis Irradiation (365-405 nm) A->B C Excited Singlet/Triplet State B->C D N-O Bond Homolysis C->D E Iminyl Radical (Sterically Shielded) D->E F Acyloxy Radical (Active Initiator) D->F G Rapid Photopolymerization (Acrylate/Epoxy Resins) F->G

Figure 2: Photolysis pathway of the derived oxime ester photoinitiator.

Protocol 4.1: Synthesis of the Oxime Ester Photoinitiator

Step A: Oximation

  • Dissolve 10.0 mmol of (2,6-Dimethoxy-4-methylphenyl)acetone in 50 mL of absolute ethanol.

  • Add 15.0 mmol of hydroxylamine hydrochloride (

    
    ) and 15.0 mmol of sodium acetate (or pyridine) to act as an acid scavenger [2].
    
  • Reflux the mixture for 4 hours.

  • Self-Validating QC: Perform FTIR analysis on a worked-up aliquot. The sharp ketone C=O stretch at ~1710 cm⁻¹ must completely disappear, replaced by a broad O-H stretch (~3200-3400 cm⁻¹) and a weak C=N stretch (~1650 cm⁻¹).

  • Pour into ice water, extract with dichloromethane (DCM), dry, and evaporate to isolate the oxime intermediate.

Step B: Esterification

  • Dissolve the crude oxime in 40 mL of anhydrous DCM and add 12.0 mmol of triethylamine (TEA). Cool the flask to 0 °C in an ice bath.

  • Dropwise, add 11.0 mmol of acetyl chloride (or benzoyl chloride for a higher thermal stability variant) over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash with water and brine, dry over

    
    , and concentrate. The resulting oxime ester should be stored in amber vials to prevent premature photolysis.
    

References

  • Title: Carbazolyl phenylacetone-based asymmetric hole transport material enables high-performance perovskite solar cells Source: Journal of Materials Chemistry C (Royal Society of Chemistry) URL: [Link]

  • Title: A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones Source: Royal Society Open Science URL: [Link]

  • Title: (2,6-Dimethoxy-4-methylphenyl)acetone Product Specification & Physicochemical Data Source: Astech Ireland Ltd. / Luminix Health Database URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2,6-Dimethoxy-4-methylphenyl)acetone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, causality-driven framework for isolating (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, causality-driven framework for isolating (2,6-Dimethoxy-4-methylphenyl)acetone. This compound, characterized by an electron-rich aromatic ring and a polar ketone moiety, requires precise chromatographic conditions to prevent co-elution, band broadening, and degradation. This guide bridges theoretical physicochemical principles with field-validated troubleshooting protocols.

Section 1: Physicochemical Profiling & Method Rationale

Before packing a column, we must understand the molecule's interaction with the stationary and mobile phases. (2,6-Dimethoxy-4-methylphenyl)acetone is a moderately polar arylacetone. Chromatography is not just about passing solvent through silica; it is about manipulating thermodynamic equilibria.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyCharacteristicChromatographic Implication
Functional Groups Ketone, two methoxy ethers, one aryl methylActs as a strong hydrogen-bond acceptor. Retained on bare silica via dipole-dipole interactions[1].
Polarity ModerateElutes predictably in standard normal-phase systems (e.g., Hexane/Ethyl Acetate)[2].
Stability Mildly acid-sensitiveProlonged exposure to acidic silanol groups on silica gel can lead to minor degradation or chemisorption, necessitating rapid "flash" techniques[3].
Solubility Soluble in DCM, EtOAc; moderate in HexanesIdeal for "dry-loading" to ensure a narrow initial sample band and high resolution[4].
Section 2: Validated Standard Operating Procedure (SOP)

To ensure a self-validating system, every step of this flash chromatography protocol includes an internal validation check to prevent downstream failures.

Step-by-Step Methodology:

  • TLC Method Development : Spot the crude mixture on a silica gel TLC plate. Develop using a 4:1 Hexane/Ethyl Acetate mixture.

    • Validation Check: The target compound must have a Retention factor (

      
      ) between 0.20 and 0.30, with a minimum 
      
      
      
      of 0.1 from the nearest impurity[4]. If
      
      
      , increase Ethyl Acetate; if
      
      
      , increase Hexane[2].
  • Column Packing (Slurry Method) : Select 40-63 μm (230-400 mesh) normal-phase silica gel[3]. Use a silica-to-sample weight ratio of 30:1 to 50:1[5]. Slurry the silica in the non-polar solvent (Hexane) and pour it into the column. Apply compressed air to pack the bed tightly.

    • Validation Check: The solvent line must remain perfectly horizontal, and the silica bed must be completely free of channeling or trapped air bubbles.

  • Sample Loading (Dry Loading) : Dissolve the crude (2,6-Dimethoxy-4-methylphenyl)acetone in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the crude weight) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained[1]. Load this powder evenly onto the top of the column bed.

  • Elution : Carefully add a protective layer of sand over the loaded sample[3]. Elute using the optimized Hexane/Ethyl Acetate mixture under moderate positive pressure.

  • Fraction Collection & Analysis : Collect fractions in uniform volumes (e.g., 20 mL). Analyze fractions via TLC or UV detection (typically at 254 nm due to the aromatic ring) to pool the pure compound[5].

Section 3: Troubleshooting Guides & FAQs

Q1: My target compound co-elutes with a structurally similar des-methyl or mono-methoxy impurity. How can I improve resolution? A1:

  • Causality : Co-elution occurs when the differential adsorption energies (

    
    ) between the impurities and the stationary phase are too small in the current solvent system. Hexane/Ethyl Acetate primarily separates based on hydrogen-bonding basicity.
    
  • Solution : Alter the selectivity of the mobile phase. Switch from a Hexane/Ethyl Acetate system to a Toluene/Acetone or Hexane/Diethyl Ether system[2]. Toluene introduces

    
     interactions with the electron-rich dimethoxy-aryl ring, which can effectively differentiate closely related aromatic analogues that otherwise co-elute in aliphatic solvents.
    

Q2: I observe severe band tailing (streaking) on the TLC plate and across multiple column fractions. How do I fix this? A2:

  • Causality : Tailing is a manifestation of non-linear adsorption isotherms. For (2,6-Dimethoxy-4-methylphenyl)acetone, the oxygen atoms (ketone and methoxy groups) can form strong, specific interactions with highly active, acidic silanol sites on the silica gel surface[6].

  • Solution : Introduce a volatile mobile-phase modifier. Adding 1% Triethylamine (TEA) to the eluent will competitively bind to and mask these active silanol sites, sharpening the elution band and preventing streaking[2]. Alternatively, use a highly deactivated or end-capped silica column.

Q3: The recovery of (2,6-Dimethoxy-4-methylphenyl)acetone is unexpectedly low (<60%), despite complete consumption of the starting material. What happened? A3:

  • Causality : Low recovery typically stems from irreversible adsorption (chemisorption) or on-column degradation catalyzed by the mildly acidic nature of standard silica gel during prolonged exposure[3].

  • Solution : Minimize the compound's residence time on the column. Ensure you are using pressurized flash chromatography rather than gravity-fed chromatography[1]. Furthermore, verify that your silica-to-sample ratio is not excessively high (do not exceed 50:1 unless resolving extremely tight spots), as excess silica increases the probability of compound loss[5].

Section 4: Visual Workflows

Below are the logical decision trees for executing the purification and troubleshooting common chromatographic failures.

Caption: Workflow for TLC screening and flash chromatography purification.

Caption: Decision tree for troubleshooting poor resolution, tailing, and low recovery.

References

Sources

Optimization

Process Optimization Support Center: Phenylacetone Synthesis &amp; Byproduct Minimization

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the identification and mini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the identification and minimization of byproducts during the synthesis of phenylacetone (1-phenyl-2-propanone, P2P).

Due to the compound's regulatory status and its critical role as an intermediate in pharmaceutical manufacturing, optimizing yield and minimizing waste streams is essential for process efficiency and compliance.

Section 1: Wacker-Tsuji Oxidation of Allylbenzene

The conversion of allylbenzene to phenylacetone via Wacker oxidation is a standard route in biocatalytic and industrial cascades. However, catalyst selection heavily influences the byproduct profile.

FAQ & Troubleshooting

Q: Why am I seeing high levels of propiophenone and cinnamaldehyde in my GC-MS trace instead of the target ketone?

A: Propiophenone is a classic byproduct arising from the isomerization of the terminal olefin to an internal olefin (


-methylstyrene) prior to oxidation. Cinnamaldehyde results from competing allylic oxidation.
  • Causality: Palladium(II) catalyzes double-bond migration if the re-oxidation of Pd(0) to Pd(II) is slower than the isomerization rate. Maintaining a high concentration of the terminal oxidant minimizes the lifetime of the isomerization-active Pd-H species. To suppress this, literature suggests shifting from a standard PdCl₂/CuCl system to a, which significantly reduces olefin isomerization [1].

Quantitative Data: Wacker Oxidation Byproducts
ByproductGC-MS Diagnostic Peaks (m/z)Formation MechanismMinimization Strategy
Propiophenone 134 (M⁺), 105 (Base, Benzoyl)Olefin isomerization

Oxidation
Increase O₂ pressure; use Fe(III) co-catalyst
Cinnamaldehyde 132 (M⁺), 131 (Base)Allylic over-oxidationLower reaction temperature; control oxidant
Phenylacetone 134 (M⁺), 91 (Base, Tropylium)Markovnikov addition (Target)Maintain strict anhydrous/oxidative balance
Step-by-Step Methodology: GC-MS Identification Protocol

Self-Validating System: This protocol relies on mass fragmentation divergence (m/z 91 vs. 105) to distinguish structural isomers that may co-elute.

  • Sample Preparation: Extract 100 µL of the crude reaction mixture into 1 mL of HPLC-grade ethyl acetate.

  • Filtration: Pass the organic layer through a 0.22 µm PTFE syringe filter to remove suspended Pd/Fe catalyst particulates.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with an HP-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial temp 70°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min).

  • Validation: Validate the target product by confirming the presence of the m/z 91 (tropylium) and m/z 43 (acetyl) peaks. Isomerization byproducts (propiophenone) will distinctively show an m/z 105 (benzoyl) base peak.

WackerPathway Allylbenzene Allylbenzene (Starting Material) PdComplex Pd(II) / H2O Coordination Allylbenzene->PdComplex Markovnikov Markovnikov Addition (Desired) PdComplex->Markovnikov Fast re-oxidation AntiMarkovnikov Isomerization (Undesired) PdComplex->AntiMarkovnikov Slow re-oxidation Phenylacetone Phenylacetone (Target Product) Markovnikov->Phenylacetone Propiophenone Propiophenone (Byproduct) AntiMarkovnikov->Propiophenone

Catalytic pathways in Wacker oxidation leading to target and byproducts.

Section 2: Alpha-Methylstyrene (AMS) Epoxidation & Rearrangement

The epoxidation of alpha-methylstyrene (AMS) followed by Lewis acid-catalyzed rearrangement is a highly atom-economical route, but it is prone to migratory aptitude issues.

FAQ & Troubleshooting

Q: My rearrangement of AMS epoxide yields a nearly 1:1 mixture of phenylacetone and an aldehyde. How do I shift the selectivity entirely to the ketone?

A: The rearrangement of the AMS epoxide is highly dependent on the Lewis acid used and the migratory aptitude of the substituents. Boron trifluoride etherate (BF₃·OEt₂) often yields a mixture of the ketone and 2-phenylpropanal [2].

  • Causality: During epoxide ring-opening, cleavage of the C-O bond generates a localized carbocation. If the phenyl group migrates, the target ketone is formed. If a hydride migrates, the aldehyde byproduct is formed. Switching to a milder Lewis acid or optimizing the solvent polarity alters the transition state energy, favoring the thermodynamically stable phenyl migration. ; always validate with ¹H-NMR.

Quantitative Data: AMS Rearrangement Byproducts
Byproduct¹H-NMR Diagnostic Peak (CDCl₃)Formation MechanismMinimization Strategy
2-Phenylpropanal 9.8 ppm (d, 1H, CHO)Hydride migrationOptimize Lewis acid; lower reaction temp
AMS Polymers Broad multiplet 1.5-2.5 ppmCationic polymerizationEnsure complete epoxidation prior to LA addition
Phenylacetone 3.6 ppm (s, 2H, CH₂)Phenyl migration (Target)Use non-polar solvents (e.g., Toluene)
Step-by-Step Methodology: Epoxide Rearrangement & NMR Validation

Self-Validating System: Reaction success is determined by the integration ratio of the ketone singlet versus the aldehyde doublet in the crude NMR.

  • Epoxidation: React AMS with peracetic acid in CH₂Cl₂ at 0°C. Stir for 2 hours.

  • Quench & Purify: Wash with saturated aqueous sodium bisulfite to destroy excess peroxide. Pass the organic layer through a short basic alumina column to remove residual acetic acid.

  • Rearrangement: To the purified epoxide in CH₂Cl₂ at -78°C, add 0.1 equivalents of BF₃·OEt₂ dropwise. Stir for exactly 15 minutes.

  • Quench: Quench immediately with saturated NaHCO₃ to prevent cationic polymerization of any unreacted AMS.

  • Validation: Concentrate the organic layer and dissolve in CDCl₃. Analyze via ¹H-NMR. Integrate the singlet at ~3.6 ppm (CH₂ of phenylacetone) against the doublet at 9.8 ppm (CHO of 2-phenylpropanal) to calculate the exact migratory ratio.

AMSRearrangement AMS Alpha-Methylstyrene Epoxide AMS Epoxide Intermediate AMS->Epoxide Peracetic Acid Carbocation Carbocation (Lewis Acid Mediated) Epoxide->Carbocation BF3·OEt2 PhMigration Phenyl Migration Carbocation->PhMigration HMigration Hydride Migration Carbocation->HMigration Phenylacetone Phenylacetone (Target) PhMigration->Phenylacetone Aldehyde 2-Phenylpropanal (Byproduct) HMigration->Aldehyde

Divergent migratory pathways during Lewis acid-catalyzed AMS rearrangement.

Section 3: Acetic Anhydride Condensation (Dakin-West Variant)

The condensation of phenylacetic acid (PAA) with acetic anhydride in the presence of a base catalyst (e.g., sodium acetate) is a robust, albeit older, industrial method.

FAQ & Troubleshooting

Q: My post-reaction distillation fraction contains a massive amount of a high-boiling, viscous impurity. What is it, and how do I prevent it?

A: The high-boiling impurity is dibenzyl ketone (1,3-diphenyl-2-propanone). This occurs when the intermediate mixed anhydride reacts with another molecule of phenylacetic acid rather than acetic anhydride [3].

  • Causality: Dibenzyl ketone formation is a stoichiometric consequence of an insufficient excess of acetic anhydride. If the local concentration of the acetylating agent drops, the phenylacetate enolate will nucleophilically attack another phenylacetate species., and ensure vigorous mechanical stirring to prevent localized concentration gradients.

Quantitative Data: Dibenzyl Ketone Minimization
Molar Ratio (Ac₂O : PAA)Base CatalystTemp (°C)P2P Yield (%)Dibenzyl Ketone Yield (%)
1.5 : 1NaOAc1454535
3.0 : 1NaOAc1456812
5.0 : 1Pyridine12082<2
Step-by-Step Methodology: Optimized Condensation Protocol

Self-Validating System: The protocol utilizes boiling point differentials during fractional distillation to isolate the target from the heavier byproduct.

  • Reagent Charging: In a rigorously dried, round-bottom flask equipped with a reflux condenser, combine 1.0 eq of phenylacetic acid, 5.0 eq of acetic anhydride, and 0.5 eq of anhydrous sodium acetate.

  • Reflux: Heat the mixture to 145°C under an inert nitrogen atmosphere for 18 hours with vigorous mechanical stirring.

  • Hydrolysis: Cool the mixture to 80°C and slowly add water to hydrolyze the excess acetic anhydride. (Caution: Highly exothermic).

  • Extraction: Extract the aqueous mixture with toluene. Wash the organic layer sequentially with 5% NaOH (to remove unreacted PAA) and brine.

  • Validation & Distillation: Perform fractional distillation under reduced pressure. Phenylacetone distills at ~92-94°C at 12 mmHg. The process is validated if the pot residue (dibenzyl ketone, BP ~180°C at 12 mmHg) remains minimal.

DakinWest PAA Phenylacetic Acid MixedAnhydride Mixed Anhydride Intermediate PAA->MixedAnhydride Ac2O Acetic Anhydride Ac2O->MixedAnhydride Enolate Enolate Formation (Base Catalyzed) MixedAnhydride->Enolate AttackAc2O Attack on Ac2O (High Ac2O Ratio) Enolate->AttackAc2O AttackPAA Attack on PAA (Low Ac2O Ratio) Enolate->AttackPAA P2P Phenylacetone + CO2 AttackAc2O->P2P DBK Dibenzyl Ketone + CO2 AttackPAA->DBK

Competing nucleophilic attacks yielding phenylacetone vs. dibenzyl ketone.

References

  • Stereoselective Synthesis of 1‐Arylpropan‐2‐amines from Allylbenzenes through a Wacker‐Tsuji Oxidation‐Biotransamination Sequential Process. Advanced Synthesis & Catalysis.[Link]

  • Epoxidation of Alpha-Methylstyrene and its Lewis Acid Rearrangement to 2-Phenylpropanal. Journal of Chemical Education.[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Ortho-Substituted Acetophenones

Welcome to the Technical Support Center for the synthesis of ortho-substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ortho-substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and alternative methodologies to help you achieve your target molecules with improved yields and purity.

Introduction: The Challenge of Ortho-Substitution

The synthesis of ortho-substituted acetophenones is a common yet often challenging task in organic chemistry. The proximity of the ortho-substituent to the site of acylation creates significant steric hindrance, which can impede the reaction, leading to low yields, and favor the formation of the para-isomer. This guide will explore the nuances of traditional methods like the Friedel-Crafts acylation and provide practical solutions and alternative strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of an ortho-substituted aromatic ring giving low yields or primarily the para-product?

A1: This is a classic problem of sterics versus electronics. While many ortho-substituents are electronically activating and direct incoming electrophiles to the ortho and para positions, the bulky acylium ion intermediate in a Friedel-Crafts acylation experiences significant steric repulsion from the existing ortho-substituent.[1] This steric clash raises the activation energy for the formation of the ortho-isomer, making the para-position, which is less sterically hindered, the more favorable site for acylation.[1]

Troubleshooting Steps:

  • Catalyst Choice: Ensure your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous, as moisture will deactivate it.[2][3] For substrates that are sensitive or prone to side reactions, consider milder Lewis acids like ZnCl₂ or solid-supported catalysts.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the para-product, which is often the kinetic product. Conversely, in some systems, higher temperatures might favor the thermodynamically more stable ortho-isomer, though this is less common in Friedel-Crafts acylations.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents may slightly favor the ortho-product in some cases by minimizing solvation of the transition state.

Q2: Can I use a directing group to force acylation at the ortho-position?

A2: Yes, employing a directing group is a powerful strategy to overcome steric hindrance and achieve high ortho-selectivity. This approach, known as directed ortho-metalation (DoM), involves using a functional group that can coordinate to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho-position.[4] The resulting aryllithium species can then be quenched with an appropriate acetylating agent.

Common Directing Groups for DoM:

  • Amides (-CONR₂)

  • Carbamates (-OCONR₂)

  • Sulfonamides (-SO₂NR₂)

  • Ethers (-OR)

  • Tertiary amines (-NR₂)

Q3: Are there any alternatives to Friedel-Crafts acylation for synthesizing ortho-substituted acetophenones?

A3: Absolutely. When Friedel-Crafts acylation fails or gives poor results, several other methods can be employed. The choice of method will depend on the specific substrate and the functional groups present. Some of the most effective alternatives include:

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[5][6] It is particularly useful for the synthesis of ortho-hydroxyacetophenones.

  • Directed Ortho-Metalation (DoM): As mentioned above, this is a highly effective method for achieving ortho-acylation.[4]

  • Grignard and Organolithium Reactions: These can be used to add an acetyl group to an ortho-substituted aryl halide or a related precursor.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, like the Suzuki-Miyaura coupling, can be adapted for the synthesis of ortho-substituted acetophenones.[7][8]

Troubleshooting Guides & Alternative Protocols

Issue 1: Low Yield and/or Poor Regioselectivity in Friedel-Crafts Acylation

If you are experiencing low yields or a mixture of ortho and para isomers with the desired ortho-product being the minor component, consider the following troubleshooting workflow.

start Low Yield/Poor Selectivity in Friedel-Crafts Acylation check_conditions Review Reaction Conditions start->check_conditions change_catalyst Change Lewis Acid Catalyst check_conditions->change_catalyst No Improvement alternative_method Consider Alternative Synthetic Route check_conditions->alternative_method Still Low Yield fries Fries Rearrangement alternative_method->fries dom Directed Ortho-Metalation alternative_method->dom grignard Grignard/Organolithium Reaction alternative_method->grignard suzuki Suzuki Coupling alternative_method->suzuki

Troubleshooting workflow for Friedel-Crafts acylation.

Protocol 1: Fries Rearrangement for Ortho-Hydroxyacetophenones

The Fries rearrangement is an excellent alternative for the synthesis of ortho-hydroxyacetophenones, where direct Friedel-Crafts acylation of phenols can be problematic.[5][6][9]

Step-by-Step Methodology:

  • Esterification: React the starting phenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding phenyl acetate.

  • Rearrangement: Treat the purified phenyl acetate with a Lewis acid (e.g., AlCl₃) in a suitable solvent.

    • For Ortho-Selectivity: Higher temperatures (typically >100 °C) and non-polar solvents (e.g., nitrobenzene or without a solvent) favor the formation of the ortho-isomer.[2][5] This is because the ortho-product can form a more stable bidentate complex with the Lewis acid, making it the thermodynamically favored product.[2]

  • Workup: After the reaction is complete, carefully quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex.

  • Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Issue 2: Substrate Incompatibility with Strong Lewis Acids

Many aromatic substrates, particularly those with acid-sensitive functional groups or highly activated rings, are not compatible with the harsh conditions of traditional Friedel-Crafts acylation.

Protocol 2: Directed Ortho-Metalation (DoM) Followed by Acylation

DoM is a highly regioselective method that avoids the use of strong Lewis acids and is compatible with a wider range of functional groups.[4][10]

Step-by-Step Methodology:

  • Lithiation: Dissolve the substrate containing a directing group (e.g., an amide or a methoxy group) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen). Cool the solution to a low temperature (typically -78 °C).

  • Add a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) dropwise to the solution. The directing group will chelate the lithium, directing the deprotonation to the ortho-position.

  • Acylation: After the lithiation is complete, add a suitable acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to the reaction mixture.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash, dry, and purify by standard methods.

start Aromatic Substrate with Directing Group (DMG) lithiation Lithiation with n-BuLi at -78 °C start->lithiation aryllithium Ortho-Aryllithium Intermediate lithiation->aryllithium acylation Acylation with Acetylating Agent aryllithium->acylation product Ortho-Substituted Acetophenone acylation->product

Workflow for Directed Ortho-Metalation (DoM).

Issue 3: Inability to Form the Acylium Ion or Use of Aryl Halides

In some cases, the starting material may be an aryl halide, which is not suitable for direct acylation.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of ortho-substituted acetophenones.[8][11]

Step-by-Step Methodology:

  • Preparation of Boronic Acid/Ester: Synthesize the ortho-acetylphenylboronic acid or a corresponding boronate ester. This can often be achieved through the reaction of an ortho-lithiated species with a trialkyl borate.

  • Coupling Reaction: Combine the ortho-substituted aryl halide, the ortho-acetylphenylboronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heating: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

  • Workup and Purification: After cooling, perform an aqueous workup to remove the inorganic salts. Extract the product with an organic solvent, dry, and purify by column chromatography.

Comparison of Synthetic Methods

MethodAdvantagesDisadvantagesBest Suited For
Friedel-Crafts Acylation Inexpensive reagents, one-step reaction.Prone to steric hindrance, often gives para-product, harsh conditions.Simple, sterically unhindered substrates.
Fries Rearrangement Good for ortho-hydroxyacetophenones, can control regioselectivity with temperature.[2][5]Requires a phenolic starting material, can give mixtures of isomers.Synthesis of ortho-hydroxyacetophenones.
Directed Ortho-Metalation (DoM) Excellent ortho-selectivity, mild reaction conditions, good functional group tolerance.[4]Requires a directing group, uses pyrophoric organolithium reagents.Substrates with directing groups, when high regioselectivity is crucial.
Grignard/Organolithium Reactions Good for introducing the acetyl group to aryl halides.Requires anhydrous conditions, can have side reactions with other functional groups.Ortho-halo-substituted aromatics.
Suzuki-Miyaura Coupling Excellent functional group tolerance, mild conditions, high yields.[7]Requires synthesis of a boronic acid/ester, palladium catalyst can be expensive.Complex molecules with sensitive functional groups.

Conclusion

Overcoming steric hindrance in the synthesis of ortho-substituted acetophenones requires a thoughtful approach to reaction design. While traditional methods like Friedel-Crafts acylation have their limitations, a range of powerful alternative strategies are available to the modern synthetic chemist. By understanding the underlying principles of each method and carefully selecting the appropriate conditions and reagents, the challenges posed by steric hindrance can be effectively surmounted. This guide provides a starting point for troubleshooting and optimizing your synthetic routes to these valuable compounds.

References

  • Benchchem. (n.d.). Strategies to control ortho vs. para acylation in phenol synthesis.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • PMC. (2023, August 18). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines.
  • ResearchGate. (2024, May 13). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage.
  • PMC. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • Benchchem. (n.d.). troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene.
  • ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates | Request PDF.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Chemistry LibreTexts. (2026, February 16). 3.5: The Direction of the Reaction.
  • ACS Publications. (n.d.). Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho Lithiation of an Iodobenzene | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones | Request PDF.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Andrew G Myers Research Group. (n.d.). ortho metalation.
  • Benchchem. (n.d.). Minimizing by-product formation in Friedel-Crafts acylation reactions.
  • Google Patents. (n.d.). CN1119639A - Method for preparation of orthohydroxy-acetophenone.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides...
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Benchchem. (n.d.). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions.
  • Google Patents. (n.d.). EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • NEB. (n.d.). Troubleshooting Transformation Reactions.
  • ChemRxiv. (n.d.). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho.
  • YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). A practical: Ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis.
  • Benchchem. (n.d.). overcoming steric hindrance in cis-chalcone synthesis.
  • YouTube. (2022, October 11). mod07lec51 - Acylation of enol/enolates and related Name Reactions.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
  • SlidePlayer. (n.d.). Aromatic Compounds and Their Reactions 2.
  • PMC. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • YouTube. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples).
  • Chemistry Talk. (2024, May 13). Directing Effects | ChemTalk.
  • ACS Publications. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid.

Sources

Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Dimethoxybenzenes

Welcome to the Advanced Diagnostics and Technical Support Center. As researchers and drug development professionals, encountering stalled conversions during the Friedel-Crafts acylation of highly activated arenes—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Technical Support Center. As researchers and drug development professionals, encountering stalled conversions during the Friedel-Crafts acylation of highly activated arenes—specifically dimethoxybenzenes (DMBs)—is a common but solvable bottleneck.

This guide abandons generic advice in favor of causality-driven troubleshooting. By understanding the mechanistic interactions between Lewis acids, electron-rich ether moieties, and solvent environments, you can engineer self-validating protocols that guarantee high conversion rates.

Diagnostic Decision Workflow

Before adjusting your reaction parameters, use the following logic matrix to identify the root cause of your stalled conversion.

G Start Low Conversion: DMB Acylation Cat Identify Catalyst System Start->Cat AlCl3 Strong Lewis Acid (e.g., AlCl3) Cat->AlCl3 Mild Mild/Catalytic (e.g., Sc(OTf)3, FeCl3) Cat->Mild Eq Check Equivalents: Using < 2.5 eq? AlCl3->Eq Demeth Check Side Reactions: Demethylation occurring? AlCl3->Demeth Solvent Check Solvent: Coordinating solvent used? Mild->Solvent Steric Check Sterics: 1,4-DMB substrate? Mild->Steric Sol1 Increase AlCl3 to saturate O-sites Eq->Sol1 Yes Sol2 Lower Temp (<5°C) or switch catalyst Demeth->Sol2 Yes Sol3 Switch to non-coordinating (DCM, Nitromethane) Solvent->Sol3 Yes Sol4 Use highly polarized acylium salts Steric->Sol4 Yes

Diagnostic workflow for troubleshooting low conversion in dimethoxybenzene acylation.

Core Troubleshooting & Causality Analysis

Issue 1: Catalyst Sequestration (The "Equivalents" Trap)

Dimethoxybenzenes are highly activated, which paradoxically causes issues with classical catalysts. The oxygen atoms of the methoxy groups act as strong Lewis bases. When using a strong Lewis acid like aluminum chloride (


), the catalyst irreversibly coordinates to these ether oxygens. Furthermore, as noted in the 1[1], the product ketone forms a highly stable complex with 

.
  • Causality: If you use catalytic amounts (or even 1.1 equivalents) of

    
    , the catalyst is immediately sequestered by the substrate's methoxy groups and the newly formed product, killing the catalytic cycle.
    
  • Resolution: You must use a stoichiometric excess. For a dimethoxybenzene, a minimum of 2.5 to 3.0 equivalents of

    
     is required to saturate the Lewis basic sites and drive the acylation forward.
    
Issue 2: Unwanted Demethylation (Ether Cleavage)
  • Causality: Strong Lewis acids (

    
    , 
    
    
    
    ) are potent ether cleavage reagents. As discussed in 2[2],
    
    
    is known to demethylate methoxy groups on the ring even at room temperature. This side reaction produces an aluminum phenoxide intermediate. Phenoxides strongly deactivate the aromatic ring toward further electrophilic aromatic substitution, abruptly halting conversion and creating a messy reaction profile.
  • Resolution: Maintain strict cryogenic control (0–5 °C) during the addition phase and avoid prolonged heating. Alternatively, transition to milder, non-cleaving Lewis acids.

Issue 3: Modern Alternatives for High Conversion

To bypass sequestration and demethylation entirely, modern protocols utilize catalytic amounts of milder Lewis acids. For example, 3[3] demonstrate that using just 5 mol% of iron(III) chloride (


) in propylene carbonate achieves excellent para-regioselectivity for 1,3-dimethoxybenzene without demethylation. Similarly, rare-earth metal triflates like 

can be used at 0.2 equivalents to achieve ~89% yield in nitromethane[2].

Quantitative Data: Catalyst System Comparison

Catalyst SystemTypical LoadingDemethylation RiskRelative Conversion RateRecommended Substrate Profile

/ DCM
2.5 - 3.0 equivHigh (>10 °C)Moderate (Prone to stalling)Unactivated arenes; robust ethers

/

0.2 equivNoneHigh (89% in 4h)1,3-DMB, 1,2-DMB (Veratrole)

/ Propylene Carbonate
0.05 equivLowHighHighly activated arenes

/ Deep Eutectic Solvent
1.0 equivNoneModerate1,4-DMB; sterically hindered

Standard Operating Procedure: Self-Validating Acylation using

This protocol leverages Scandium(III) triflate to prevent catalyst sequestration and demethylation, ensuring high conversion of 1,3-dimethoxybenzene without the need for stoichiometric metal waste.

Materials:

  • 1,3-Dimethoxybenzene (1.0 equiv, 10 mmol)

  • Acetic anhydride (2.0 equiv, 20 mmol)

  • 
     (0.2 equiv, 2 mmol)
    
  • Anhydrous Nitromethane (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add

    
     (2 mmol) and purge the flask with argon for 5 minutes.
    
  • Solvent & Substrate Addition: Inject anhydrous nitromethane (20 mL) followed by 1,3-dimethoxybenzene (10 mmol). Stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should be pale yellow and homogeneous. If the solution turns opaque black immediately, the system has been compromised by moisture (forming triflic acid and polymerizing the arene). The persistence of a pale-yellow color confirms the integrity of the catalytic environment.

  • Acylation: Slowly add acetic anhydride (20 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction Heating: Heat the mixture to 50 °C and stir for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The product ketone will appear as a strongly UV-active spot with a lower

      
       value than the starting material due to the polar carbonyl group. Complete disappearance of the starting material indicates successful conversion.
      
  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Recovery: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 2,4-dimethoxyacetophenone.
    

Frequently Asked Questions (FAQs)

Q: Why does my reaction work with anisole but fail with veratrole (1,2-dimethoxybenzene)? A: Veratrole possesses two adjacent coordinating oxygen atoms. This bidentate-like arrangement chelates strong Lewis acids much more effectively than the single oxygen in anisole, drastically reducing the effective concentration of the active acylium ion. You must either increase the equivalents of


 or switch to a non-chelating catalyst like 

.

Q: Can I use THF or Diethyl Ether to improve the solubility of my dimethoxybenzene? A: Absolutely not. Ethers and THF are coordinating solvents. They will act as Lewis bases and competitively bind to your Lewis acid catalyst, completely inhibiting the generation of the acylium electrophile. Always use non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane.

Q: How do I quench the


 reaction without causing a massive, unfilterable emulsion? 
A:  The emulsion is caused by the precipitation of insoluble aluminum hydroxide (

) species during a neutral or basic aqueous quench. To avoid this, quench the reaction by pouring it over a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). The acidic environment keeps the aluminum species soluble as

ions in the aqueous phase, allowing for a clean phase separation.

References

  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemistry Stack Exchange Contributors. "Friedel–Crafts acylation of substituted anisole." Stack Exchange. URL:[Link]

  • RSC Publishing. "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent." RSC Advances. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of isomeric dimethoxy-methylphenylacetones.

Spectroscopic Comparison of Isomeric Dimethoxy-methylphenylacetones: A Comprehensive Analytical Guide Introduction: The Analytical Challenge of Positional Isomers As a Senior Application Scientist, I approach the differe...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Isomeric Dimethoxy-methylphenylacetones: A Comprehensive Analytical Guide

Introduction: The Analytical Challenge of Positional Isomers

As a Senior Application Scientist, I approach the differentiation of positional isomers not merely as a library-matching exercise, but as a fundamental physical chemistry problem. Dimethoxy-methylphenylacetones (DMPA)—specifically the 2,5-DMPA and 3,4-DMPA isomers—are critical precursors and intermediates in the synthesis of phenethylamine-based active pharmaceutical ingredients (APIs) and reference materials.

Because these positional isomers share an identical molecular weight (194.23 g/mol ) and exhibit highly similar boiling points, relying on a single analytical modality often leads to false positives[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for trace quantification, its electron ionization (EI) spectra for these isomers are highly homologous[2]. To establish a robust, self-validating analytical system, we must couple the sensitivity of GC-MS with the spatial resolution of Nuclear Magnetic Resonance (NMR) and the orthogonal specificity of Vapor Phase Infrared Spectroscopy (GC-IRD).

Causality in Modality Selection

Understanding why an instrument behaves a certain way is the cornerstone of scientific integrity. The selection of our analytical trio is driven by the following mechanistic causalities:

  • GC-MS (Electron Ionization): At 70 eV, the molecular ion (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) at m/z 194 undergoes rapid alpha-cleavage at the carbonyl carbon. This expels the acetyl radical (
    
    
    
    , 43 Da), yielding a highly stable dimethoxybenzyl cation at m/z 151,[3]. Because this primary thermodynamic cleavage is identical for both isomers, their major mass spectral peaks overlap perfectly. Differentiation relies entirely on lower-abundance secondary fragmentations.
  • NMR Spectroscopy: NMR solves the spatial arrangement problem that MS cannot. The

    
     NMR splitting patterns of the aromatic protons are dictated by their proximity to the methoxy groups. This unequivocally differentiates the ortho/meta coupling of the 3,4-isomer from the isolated proton arrangements in the 2,5-isomer[4].
    
  • GC-IRD: Vapor-phase infrared detection does not rely on mass-to-charge ratios, but rather on the change in dipole moment during molecular vibration. The specific methoxy substitution pattern directly alters the out-of-plane C-H bending modes of the aromatic ring, yielding unique, non-overlapping IR absorption bands in the 700–1610 cm

    
     region[5].
    

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must contain internal checks to validate the integrity of the data before interpretation begins.

Protocol A: GC-MS Analysis
  • System Blanking & Calibration: Inject 1 µL of pure, GC-grade hexane to verify a flat column baseline and the absolute absence of carryover from previous runs.

  • Standardization: Dilute the DMPA sample to 1 mg/mL in hexane and spike with 10 µg/mL of Tetracosane-d50 (Internal Standard). Causality: The internal standard validates that any retention time shift observed between the 2,5- and 3,4-isomers is due to their intrinsic dipole-induced interactions with the stationary phase, not fluctuations in carrier gas velocity.

  • Injection & Separation: Inject 1 µL (split ratio 50:1) into an Agilent 7890B/5977B system equipped with a non-polar HP-5MS column (30 m × 0.25 mm, 0.25 µm).

  • Thermal Gradient: Hold at 70°C for 1 min, then ramp at 15°C/min to 280°C. Causality: This specific ramp rate ensures the subtle boiling point and polarity differences between the isomers are resolved chromatographically prior to entering the high-vacuum MS source.

Protocol B: High-Resolution NMR
  • Solvent Blanking: Run a 1D

    
     scan of the pure 
    
    
    
    batch. Causality: This ensures no residual water or stopcock grease peaks overlap with the critical 2.0–4.0 ppm aliphatic/methoxy region.
  • Sample Preparation & Referencing: Dissolve 10 mg of the analyte in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Phase and calibrate the TMS peak to exactly 0.00 ppm to validate the absolute chemical shifts.
    
  • Acquisition: Acquire 16 transients on a 400 MHz spectrometer using a 30-degree pulse and a 2-second relaxation delay (

    
    ). Causality: A sufficient relaxation delay ensures the quantitative integration ratio between the methoxy (6H) and aromatic (3H) protons is perfectly stoichiometric.
    

Quantitative Data Comparison

Table 1: GC-MS Fragmentation Comparison Note: While the base peak is identical, the secondary fragments are the diagnostic keys. | Isomer | Molecular Ion (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) | Base Peak (Loss of Acetyl) | Diagnostic Secondary Fragments |
| :--- | :--- | :--- | :--- |
| 2,5-DMPA  | m/z 194 | m/z 151 | m/z 121 , 91[3] |
| 3,4-DMPA  | m/z 194 | m/z 151 | m/z 107 , 77 |

Table 2:


 NMR Chemical Shift Comparison (400 MHz, 

)
Note: Aromatic splitting provides the most definitive structural proof.
Isomer Aliphatic Protons Methoxy Protons Aromatic Protons (Regiochemistry)
2,5-DMPA 2.15 ppm (s, 3H), 3.65 ppm (s, 2H) 3.78 ppm (s, 3H), 3.80 ppm (s, 3H) 6.7–6.8 ppm (m, 3H) - Complex overlapping due to isolated proton environments[4].

| 3,4-DMPA | 2.16 ppm (s, 3H), 3.63 ppm (s, 2H) | 3.87 ppm (s, 6H) | 6.70 ppm (dd, 1H), 6.75 ppm (d, 1H), 6.82 ppm (d, 1H) - Distinct ortho/meta coupling. |

Mechanistic Workflow Visualization

SpectroscopicWorkflow cluster_methods Sample Isomeric Mixture (2,5-DMPA & 3,4-DMPA) GCMS GC-MS (EI) Mass Fragmentation Sample->GCMS NMR 1H & 13C NMR Spatial Regiochemistry Sample->NMR GCIRD GC-IRD Vapor Phase IR Sample->GCIRD Data_GCMS Primary: m/z 194, 151 Secondary: m/z 121 vs 107 GCMS->Data_GCMS Data_NMR Aromatic Splitting Ortho/Meta vs Para NMR->Data_NMR Data_IRD Ring Substitution Bands (700-1610 cm⁻¹) GCIRD->Data_IRD Validation Orthogonal Validation & Unambiguous Identification Data_GCMS->Validation Data_NMR->Validation Data_IRD->Validation

Orthogonal spectroscopic workflow for differentiating DMPA positional isomers.

References

  • GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones Source: PubMed (NIH) URL:[Link]

  • Potential of chromatography and mass spectrometry for the differentiation of positional isomers Source: PubMed (NIH) URL:[Link]

  • 2-Propanone, 1-(3,4-dimethoxyphenyl)- | CID 69896 Source: PubChem (NIH) URL:[Link]

  • 2-Propanone, 1-(2,5-dimethoxyphenyl)- | CID 268577 Source: PubChem (NIH) URL:[Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Sources

Comparative

Effect of methoxy group position on the biological activity of phenylacetones.

The Impact of Methoxy Group Positioning on the Biological Activity and Synthetic Utility of Phenylacetones: A Comparative Guide Introduction Phenylacetones (1-phenyl-2-propanones) are highly versatile scaffolds in medici...

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of Methoxy Group Positioning on the Biological Activity and Synthetic Utility of Phenylacetones: A Comparative Guide

Introduction Phenylacetones (1-phenyl-2-propanones) are highly versatile scaffolds in medicinal chemistry and drug development. When substituted with a methoxy (–OCH₃) group, the electronic and steric properties of the aromatic ring are fundamentally altered. The specific regiochemistry—whether the methoxy group is in the ortho (2-), meta (3-), or para (4-) position—dictates not only the molecule's chemical reactivity but also its binding affinity to biological targets. This guide objectively compares the pharmacological profiles and synthetic utility of regioisomeric methoxyphenylacetones, providing actionable experimental workflows for researchers.

Regiochemical Influence on Biological Activity

1.1 Ortho-Substitution (2-Methoxyphenylacetone) Placing the methoxy group at the ortho position introduces significant steric hindrance adjacent to the alkyl side chain. Biologically, 2-methoxyphenylacetone (2-MPA) has been identified as a bioactive constituent in Cinnamomum species with neuroprotective properties. Systems pharmacology and molecular docking studies demonstrate that 2-MPA selectively interacts with Caspase-7 (CASP7), a critical executioner protein in apoptosis, thereby offering potential therapeutic pathways for Alzheimer's disease [1].

1.2 Meta-Substitution (3-Methoxyphenylacetone & Derivatives) The meta-methoxy configuration, particularly when paired with a para-hydroxyl group (as in 4-hydroxy-3-methoxyphenylacetone, or vanillyl methyl ketone), creates a powerful hydrogen-bonding network. This specific arrangement is highly effective in enzyme inhibition. Recent studies show that succinimide derivatives synthesized from 4-hydroxy-3-methoxyphenylacetone exhibit potent antidiabetic activity, achieving an IC₅₀ of 3.69 µg/mL against α-glucosidase and 1.07 µg/mL against α-amylase [2]. The meta-methoxy group enhances lipophilicity and optimizes the spatial orientation of the molecule within the enzyme's active site.

1.3 Para-Substitution (4-Methoxyphenylacetone) The para-methoxy group exerts a strong electron-donating effect via resonance, significantly increasing the electron density of the aromatic ring. While 4-methoxyphenylacetone (4-MPA) lacks potent intrinsic biological activity in its isolated form, its structural framework is a highly reactive precursor. It undergoes rapid electrophilic substitution and nucleophilic addition, making it the preferred intermediate for synthesizing cardiovascular drugs, amphetamine analogs, and complex nitrogen-containing therapeutics[4].

Quantitative Comparison of Methoxy Isomers

To facilitate objective selection for drug development pipelines, the following table summarizes the comparative performance and physicochemical behavior of the three primary methoxy positions.

Property / Activity2-Methoxyphenylacetone (Ortho)4-Hydroxy-3-methoxyphenylacetone (Meta derivative)4-Methoxyphenylacetone (Para)
Primary Biological Target CASP7 (Apoptosis executioner)α-Glucosidase / α-AmylaseCNS / Cardiovascular Receptors (as derivative)
Key Pharmacological Effect Neuroprotection (Anti-Alzheimer's)Antidiabetic (Carbohydrate metabolism inhibition)Psychoactive / Sympathomimetic (post-synthesis)
Enzyme Inhibition (IC₅₀) N/A (Binding affinity modeled)3.69 µg/mL (α-glucosidase, succinimide derivative)Dependent on final synthesized API
GC-MS Fragmentation Marker m/z 105 (Loss of formaldehyde)m/z 137 (Typical benzyl cation)m/z 121 (Base peak, stable benzylic cation)
Steric Hindrance High (Proximity to side chain)ModerateLow

Mechanistic Pathway Visualization

The following diagram illustrates how the regiochemical position of the methoxy group directs the molecule toward distinct biological and synthetic pathways.

G Root Methoxyphenylacetone Scaffold Ortho Ortho-Methoxy (2-MPA) Root->Ortho Meta Meta-Methoxy (3-MPA/4-OH) Root->Meta Para Para-Methoxy (4-MPA) Root->Para Bio1 CASP7 Interaction (Neuroprotection) Ortho->Bio1 Bio2 α-Glucosidase Inhibition (Antidiabetic) Meta->Bio2 Bio3 Receptor Binding (CNS/Cardiovascular) Para->Bio3

Divergent biological pathways of methoxyphenylacetones based on substitution.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the analytical resolution and biological evaluation of these isomers.

Protocol 1: Chromatographic Resolution of Regioisomeric Methoxyphenylacetones

Causality & Rationale: Standard non-polar GC columns often fail to resolve ortho, meta, and para isomers due to their identical molecular weights and similar boiling points. By utilizing a modified beta-cyclodextrin stationary phase, separation is achieved via the formation of transient inclusion complexes. The ortho isomer, being the most sterically hindered, forms the weakest complex and elutes first, while the para isomer fits optimally into the cyclodextrin cavity, eluting last [3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of each regioisomer (2-MPA, 3-MPA, 4-MPA) in 1.0 mL of HPLC-grade methanol. Prepare a composite mixture containing equal volumes of each.

  • Column Selection: Install a permethylated beta-cyclodextrin capillary column (e.g., Rt-βDEXm, 30m x 0.32mm x 0.25µm) into the GC-MS system.

  • Temperature Programming:

    • Initial temperature: 100°C (Hold for 1 min).

    • Ramp rate: 9°C/min to 180°C.

    • Final hold: 180°C for 5 mins.

  • Injection: Inject 1.0 µL of the composite sample using a split ratio of 50:1 to prevent column overloading and maintain sharp peak geometries.

  • Mass Spectrometry Validation (Internal Control): Verify the ortho isomer peak by monitoring the m/z 105 fragment. This unique ion results from the loss of formaldehyde (CH₂O) from the ortho-methoxy benzyl cation—a proximity-driven rearrangement impossible in the meta and para isomers [3].

Protocol 2: In Vitro α-Glucosidase Inhibition Assay for Meta-Methoxy Derivatives

Causality & Rationale: To validate the antidiabetic potential of 4-hydroxy-3-methoxyphenylacetone derivatives, this assay measures the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The meta-methoxy group enhances binding to the enzyme's allosteric site, preventing substrate cleavage. A self-validating system requires a known inhibitor (Acarbose) as a positive control and a solvent-only negative control to baseline the spectrophotometric absorbance [2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (1 U/mL) and pNPG (5 mM) in the buffer.

  • Compound Dilution: Dissolve the synthesized 4-hydroxy-3-methoxyphenylacetone succinimide derivative in DMSO, creating a serial dilution range (0.1 to 10 µg/mL). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 20 µL of the test compound, 20 µL of α-glucosidase solution, and 60 µL of phosphate buffer. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 20 µL of pNPG solution to each well. Incubate for exactly 15 minutes at 37°C.

  • Termination & Measurement: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃. Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Plot a dose-response curve to determine the IC₅₀ value (target benchmark: ~3.69 µg/mL)[2].

References

  • Title: A Systems Pharmacology Approach, Using Molecular Docking and Dynamics Simulation, to Unlock Potential New Therapies for Alzheimer's Disease: A Case Study of Cinnamon Species Source: Fortune Journals URL: [Link]

  • Title: Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2) Source: ResearchGate / Molecules URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Source: Drug Testing and Analysis URL: [Link]

Validation

Validating the Structure of (2,6-Dimethoxy-4-methylphenyl)acetone: A Comparative Guide to Independent Synthesis Methodologies

Executive Summary & Strategic Context Positional isomers in the substituted phenylacetone family present significant analytical challenges in forensic and pharmaceutical chemistry. Specifically, 1-(2,6-dimethoxy-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Positional isomers in the substituted phenylacetone family present significant analytical challenges in forensic and pharmaceutical chemistry. Specifically, 1-(2,6-dimethoxy-4-methylphenyl)propan-2-one is a structural isomer of the well-documented 2,5-dimethoxy-4-methylphenylacetone (a known precursor to the psychedelic compound DOM).

Because mass spectrometry (MS) fragmentation patterns and routine


H NMR spectra of these isomers can be deceptively similar, relying solely on spectral interpretation without a reference standard is analytically risky. Absolute structural validation requires independent synthesis . By constructing the target molecule through unambiguous, mechanistically distinct pathways, researchers can generate a definitive reference standard.

This guide objectively compares two orthogonal synthetic methodologies—the classical Henry-Nef sequence and modern Palladium-catalyzed


-arylation—evaluating their performance, causality, and structural confirmation power.

Strategic Overview: Synthetic Routes for Structural Validation

To establish an airtight structural proof, we compare two distinct synthetic methodologies:

  • Route A (The Classical Henry-Nef Sequence): Validates the carbon skeleton by building the propan-2-one side chain stepwise from a structurally confirmed 2,6-dimethoxy-4-methylbenzaldehyde precursor.

  • Route B (Modern Palladium-Catalyzed

    
    -Arylation):  Validates connectivity by directly coupling an intact 2-bromo-1,3-dimethoxy-5-methylbenzene ring with acetone, bypassing intermediate rearrangements.
    

G A 2,6-Dimethoxy-4-methyl benzaldehyde B Nitroethane (Henry Reaction) A->B C Nitroalkene Intermediate B->C D Reduction / Nef Hydrolysis C->D Target (2,6-Dimethoxy-4-methyl phenyl)acetone D->Target Route A (Classical) E 2-Bromo-1,3-dimethoxy -5-methylbenzene F Acetone + Base (Pd-Catalyst) E->F F->Target Route B (Modern)

Synthetic logic comparing the classical Henry-Nef sequence and Pd-catalyzed arylation routes.

Detailed Methodologies & Self-Validating Protocols

Protocol A: The Henry-Nef Sequence

This classical approach relies on the base-catalyzed aldol-type condensation of an aldehyde with a nitroalkane, followed by reduction and hydrolysis[1].

Step 1: Henry Condensation

  • Charge a round-bottom flask with 2,6-dimethoxy-4-methylbenzaldehyde (1.0 eq) and nitroethane (3.0 eq).

  • Add catalytic ammonium acetate (0.2 eq) and glacial acetic acid (0.5 eq) in toluene.

  • Reflux under Dean-Stark conditions for 12 hours.

  • Workup: Wash with water, extract with EtOAc, and recrystallize the resulting 1-(2,6-dimethoxy-4-methylphenyl)-2-nitropropene from ethanol.

Causality & Experience: Ammonium acetate acts as a bifunctional catalyst. The elimination of water is driven by the thermodynamic stability of the highly conjugated nitroalkene product[2]. The Dean-Stark trap is critical; removing water pushes the inherently reversible Henry equilibrium entirely toward the nitroalkene[1].

Step 2: Reductive Hydrolysis (Nef-type Reaction)

  • Dissolve the purified nitroalkene in a mixture of methanol and glacial acetic acid.

  • Slowly add iron powder (Fe, 5.0 eq) and concentrated HCl dropwise at 60 °C.

  • Stir for 4 hours, monitoring the disappearance of the bright yellow nitroalkene via TLC.

  • Filter through Celite, neutralize with saturated NaHCO

    
    , and extract with dichloromethane (DCM).
    
  • Purify the crude ketone via silica gel chromatography (Hexanes/EtOAc 9:1).

Causality & Experience: The electron-rich 2,6-dimethoxy ring makes the intermediate highly susceptible to polymerization under harsh Lewis acidic conditions. The Fe/HCl system provides a mild, self-validating reduction to an oxime intermediate, which immediately hydrolyzes to the target ketone in the aqueous acidic medium.

Protocol B: Palladium-Catalyzed -Arylation

This modern approach utilizes the acidity of acetone and a bulky phosphine ligand to directly couple the ketone with an aryl halide[3].

Step 1: Buchwald-Hartwig


-Arylation 
  • In a glovebox, charge a Schlenk flask with 2-bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq), Pd

    
    (dba)
    
    
    
    (0.02 eq), and XPhos (0.04 eq).
  • Add anhydrous sodium tert-butoxide (NaOtBu, 1.5 eq) as the base.

  • Seal the flask, remove from the glovebox, and inject anhydrous THF and acetone (3.0 eq) under argon.

  • Heat the reaction mixture at 70 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify via vacuum distillation followed by chromatography.
    

Causality & Experience: The di-ortho methoxy substitution creates extreme steric hindrance around the C-Br bond. Standard phosphine ligands fail here. XPhos, a bulky, electron-rich biaryl phosphine, is mandatory to accelerate the rate-determining reductive elimination step from the palladium enolate complex[3]. NaOtBu is chosen over stronger bases like LHMDS to minimize the self-aldol condensation of acetone.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + Ar-Br TransMet Enolate Coordination [Pd(II) Enolate] OxAdd->TransMet + Acetone Enolate - Br- RedElim Reductive Elimination (XPhos Accelerated) TransMet->RedElim RedElim->Pd0 + Product

Mechanism of the Palladium-catalyzed alpha-arylation of acetone via enolate coordination.

Comparative Data & Analytical Validation

To objectively evaluate the two methodologies, we compare their synthetic performance and outline the critical NMR markers used to distinguish the synthesized reference standard from its common positional isomer.

Table 1: Performance Comparison of Synthetic Routes
MetricRoute A (Henry-Nef)Route B (Pd-Arylation)Analytical Significance
Overall Yield 45-50% (over 2 steps)65-70% (1 step)Route B is more efficient for scaling reference standards.
Regioselectivity High (pre-determined by aldehyde)AbsoluteRoute B leaves no ambiguity regarding side-chain position.
Impurity Profile Polymerized byproductsUnreacted aryl bromideRoute B impurities are non-polymeric and easier to separate.
Steric Tolerance ModerateLow (Requires XPhos)Route A is less affected by the di-ortho methoxy bulk.
Table 2: Key H NMR Markers for Isomer Differentiation (CDCl , 400 MHz)

The structural validation is confirmed by observing the symmetry of the aromatic ring, a feature unique to the 2,6-isomer.

Proton Environment2,6-Dimethoxy-4-methyl Isomer (Target)2,5-Dimethoxy-4-methyl Isomer (DOM Precursor)
Aromatic Protons ~6.40 ppm (Singlet, 2H , equivalent meta protons)~6.70 ppm (Singlet, 1H), ~6.65 ppm (Singlet, 1H)
Methoxy Groups ~3.80 ppm (Singlet, 6H , equivalent)~3.82 ppm (Singlet, 3H), ~3.78 ppm (Singlet, 3H)
Benzylic CH

~3.65 ppm (Singlet, 2H)~3.20 ppm (Singlet, 2H)

References[3] Palucki, M.; Buchwald, S. L. Palladium-Catalyzed -Arylation of Ketones. J. Am. Chem. Soc. 1997, 119, 11108–11109. Source: ACS Publications. URL: https://doi.org/10.1021/ja972593s[1]Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Rev. Org. Chem. 2020, 17, 3, 297-308. Source: Sci-Rad / Bentham Science. URL: https://doi.org/10.2174/1570193X16666190214150144[2] White, J. D.; Shaw, S. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of -Nitroethanols in High Enantiomeric Excess. Org. Lett. 2012, 14 (24), 6270–6273. Source: ResearchGate / ACS Publications. URL: https://doi.org/10.1021/ol3030023

Sources

Comparative

Conformational analysis of 2,6-disubstituted acetophenone derivatives.

Title: Conformational Analysis of 2,6-Disubstituted Acetophenone Derivatives: A Methodological Comparison Guide Introduction Understanding the conformational landscape of sterically hindered aromatic ketones is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Analysis of 2,6-Disubstituted Acetophenone Derivatives: A Methodological Comparison Guide

Introduction Understanding the conformational landscape of sterically hindered aromatic ketones is critical for rational drug design and synthetic methodology. In 2,6-disubstituted acetophenones (e.g., 2,6-dimethylacetophenone), the severe steric bulk of the ortho-substituents forces the acetyl group out of the aromatic plane[1]. This phenomenon, known as steric inhibition of resonance (SIR), drastically alters the molecule's reactivity, basicity, and spectroscopic properties[2].

As a Senior Application Scientist, I frequently evaluate the optimal analytical toolkits for resolving these complex geometries. This guide objectively compares the three premier methodologies—Lanthanide-Induced Shift (LIS) NMR, Density Functional Theory (DFT), and Single-Crystal X-Ray Diffraction (SC-XRD)—providing actionable protocols and causality-driven insights to help you select the right approach for your structural elucidation workflows.

The Methodological Contenders: A Comparative Overview

To accurately capture the orthogonal conformation (where the dihedral angle


 approaches 90°), researchers must choose between solution-state, solid-state, and in silico methods.
  • Lanthanide-Induced Shift (LIS) NMR (Solution State): Standard 1H NMR often suffers from dynamic averaging. LIS-NMR resolves this by using paramagnetic shift reagents like Yb(fod)3 to induce pseudo-contact shifts, which are highly sensitive to the spatial distance and angle between the lanthanide metal and the NMR-active nuclei[3].

  • Density Functional Theory (DFT) (In Silico): Modern DFT functionals (e.g., B3LYP) provide high-accuracy gas-phase or implicit-solvent geometries. DFT is particularly valuable for calculating theoretical

    
     coupling constants to corroborate experimental findings[2].
    
  • Single-Crystal X-Ray Diffraction (SC-XRD) (Solid State): The gold standard for absolute structural determination, though it is limited by crystal packing forces which may distort the "true" unperturbed molecular conformation[4].

Quantitative Performance Comparison

The following table summarizes the operational and technical metrics of each methodology when applied to resolving the severe steric hindrance in 2,6-disubstituted acetophenones.

MethodologyPrimary OutputStrengthsLimitationsTypical Dihedral Angle Precision
LIS-NMR Time-averaged solution geometryCaptures native solution-state dynamics; highly sensitive to subtle torsional changes.Requires complex mathematical modeling (McConnell-Robertson equation).± 2.0° - 4.0°
DFT (B3LYP) Global/Local energy minimaHigh throughput; predicts spectroscopic properties (e.g., zero

values).
Gas-phase bias unless advanced solvation models (SMD) are utilized.± 1.5° - 3.0°
SC-XRD Absolute solid-state coordinatesUnambiguous atomic positioning; reveals intermolecular hydrogen bonding.Crystal packing forces can artificially compress or expand torsional angles.± 0.1° - 0.5°

Causality-Driven Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the field-proven workflows for DFT and LIS-NMR.

Protocol A: DFT Conformational Search and J-Coupling Validation Why this works: In 2,6-dimethylacetophenone, the orthogonal conformation completely breaks the


-conjugation between the ring and the carbonyl group. This results in a theoretical and experimental 

coupling constant of 0 Hz[5]. Validating the optimized geometry against this spectroscopic parameter ensures the theoretical model matches reality.
  • Input Generation: Construct the 2,6-disubstituted acetophenone in a computational suite (e.g., Gaussian 16). Set the initial C(ar)-C(O) dihedral angle to 90° to approximate the expected steric minimum.

  • Geometry Optimization: Execute the optimization using the B3LYP functional with a 6-311++G(2d,2p) basis set[5]. Causality note: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the oxygen lone pairs.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • NMR Tensor Calculation: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate the spin-spin coupling constants. A predicted

    
     near 0 Hz confirms the steric inhibition of resonance[2].
    

Protocol B: Lanthanide-Induced Shift (LIS) NMR Analysis Why this works: Paramagnetic lanthanides induce shifts based on geometry, but they also cause diamagnetic complexation shifts. Using a diamagnetic analog (Lu) isolates the pure geometric (pseudo-contact) data[6].

  • Sample Preparation: Dissolve 0.1 M of the acetophenone derivative in anhydrous CDCl3. Causality note: Traces of water will competitively bind the lanthanide reagent, ruining the titration.

  • Diamagnetic Control (Self-Validation): Titrate the sample with Lu(fod)3. Record the 1H and 13C NMR spectra. This step isolates the diamagnetic complexation shifts caused by the bulk of the reagent[6].

  • Paramagnetic Titration: In a separate identical sample, perform a stepwise titration with Yb(fod)3 (from 0.05 to 0.3 molar equivalents).

  • Data Extraction: Subtract the Lu(fod)3 shifts from the Yb(fod)3 shifts to obtain the pure pseudo-contact shifts.

  • Geometric Fitting: Input the pseudo-contact shifts into a computational fitting program to evaluate the agreement factor (R) between the experimental shifts and the theoretical geometries derived from Protocol A[6].

Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow for determining the conformation of sterically hindered acetophenones.

ConformationalWorkflow cluster_computational In Silico (Theoretical) cluster_experimental Solution State (Experimental) Start Synthesize 2,6-Disubstituted Acetophenone DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Computational Path NMR_Lu Diamagnetic Control Lu(fod)3 NMR Start->NMR_Lu Experimental Path NMR_Yb Paramagnetic Titration Yb(fod)3 NMR Start->NMR_Yb JCalc Calculate J(C,C) Tensors (GIAO Method) DFT->JCalc Compare Calculate Agreement Factor (R) Exp. Shifts vs. DFT Geometry JCalc->Compare Extract Isolate Pseudo-Contact Shifts NMR_Lu->Extract NMR_Yb->Extract Extract->Compare Result Confirm Orthogonal Conformation (θ ≈ 90°, J(C,C) ≈ 0 Hz) Compare->Result R < 5% Convergence

Integrated computational and LIS-NMR workflow for resolving sterically hindered conformations.

Conclusion

For 2,6-disubstituted acetophenones, relying on a single analytical method is a critical vulnerability. SC-XRD provides excellent baseline coordinates, but crystal packing can mask true solution-state behavior. By coupling high-level DFT calculations (to predict the zero


 coupling resulting from steric inhibition of resonance[5]) with rigorously controlled LIS-NMR titrations[6], researchers can build a self-validating model that accurately maps the conformational landscape of these highly hindered systems.

References

1.[3] Abraham, R. J., et al. (1995). "Conformational Analysis. Part 25. The Evaluation of Molecular Geometries by the Lanthanoid Induced Shift (LIS) Technique." Journal of the Chemical Society, Perkin Transactions 2. Available at: 2.[4] MDPI. (2025). "Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone." MDPI. Available at: 3.[6] Abraham, R. J., et al. (1989). "Conformational analysis. Part 14. A lanthanide-induced shift n.m.r. analysis of indan-1-one and norcamphor." Journal of the Chemical Society, Perkin Transactions 2. Available at: 4.[1] Canadian Science Publishing. "STERIC EFFECTS IN AROMATIC CARBONYL COMPOUNDS: I. BASICITIES AND ULTRAVIOLET SPECTRA." Canadian Journal of Chemistry. Available at: 5.[2] John Wiley & Sons, Ltd. (2003). "Ortho effect and steric inhibition of resonance: basicities of methyl‐substituted acetophenones." Journal of Physical Organic Chemistry. Available at: 6.[5] ResearchGate. "Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids." Available at: 7.[7] Scribd. (2026). "N. Tewari, Vol-2, Organic Chemistry | Alkene | Chemical Reactions." Available at:

Sources

Validation

In-silico comparison of the binding affinity of (2,6-Dimethoxy-4-methylphenyl)acetone with target proteins

In-Silico Profiling and Binding Affinity Comparison of (2,6-Dimethoxy-4-methylphenyl)acetone As computational drug discovery accelerates, understanding the steric and electronic nuances of synthetic intermediates is crit...

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico Profiling and Binding Affinity Comparison of (2,6-Dimethoxy-4-methylphenyl)acetone

As computational drug discovery accelerates, understanding the steric and electronic nuances of synthetic intermediates is critical. (2,6-Dimethoxy-4-methylphenyl)acetone (CAS: 1017083-30-5) is a heavily substituted phenylacetone derivative. While its downstream amine derivative, 1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine, is an investigative small molecule known to interact with the 5-HT2A receptor[1], the ketone itself presents unique pharmacokinetic questions.

How does the steric bulk of the 2,6-dimethoxy groups impact its binding to metabolic enzymes compared to its structural isomer, 2,5-dimethoxy-4-methylphenylacetone—the precursor to the well-known 5-HT2A agonist DOM[2]? This guide provides a rigorous, self-validating in silico methodology to compare the binding affinities of these compounds across key target proteins.

Target Selection & Mechanistic Causality

To objectively evaluate the binding profile of (2,6-Dimethoxy-4-methylphenyl)acetone, we must select targets that reflect its potential metabolic journey and rule out off-target pharmacodynamics:

  • Monoamine Oxidase A (MAO-A): Phenylacetones often act as competitive inhibitors in the monoamine metabolic pathway. The narrow hydrophobic cleft of MAO-A serves as an excellent test for steric tolerance.

  • Cytochrome P450 2D6 (CYP2D6): As the primary hepatic clearance engine for methoxy-substituted aromatics, assessing CYP2D6 affinity determines the compound's metabolic stability.

  • 5-HT2A Receptor: Included as a negative control. Comparing the ketone's affinity to the known affinity of its amine counterpart validates that the ketone acts purely as an inactive precursor rather than an active ligand.

TargetPathways CMPD (2,6-Dimethoxy-4-methylphenyl)acetone CAS: 1017083-30-5 MAO MAO-A / MAO-B Metabolic Target CMPD->MAO Primary Binding CYP CYP2D6 Hepatic Clearance CMPD->CYP Substrate HT2A 5-HT2A Off-Target / Prodrug CMPD->HT2A Weak Affinity

Fig 1. Logical relationship of target protein interactions for the methoxy-substituted ketone.

The Self-Validating In-Silico Protocol

A robust computational workflow cannot rely on blind docking. Every step must be governed by causality and internal validation to ensure trustworthiness. Modern approaches increasingly utilize deep learning toolkits and 3D convolutional neural networks to predict compound-protein interactions[3], but classical docking paired with Molecular Dynamics (MD) remains the gold standard for thermodynamic profiling[4].

Step 1: Ligand Preparation via Quantum Mechanics

  • Action: Optimize the 3D geometry of (2,6-Dimethoxy-4-methylphenyl)acetone using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Causality: Standard empirical force fields often fail to accurately predict the torsional strain of the 2,6-dimethoxy groups. The steric clash between the methoxy oxygens and the methyl group of the acetone moiety forces a non-planar "twisted" conformation. DFT ensures this critical 3D geometry is captured before docking.

Step 2: Protein Preparation & Protonation

  • Action: Retrieve target proteins (e.g., MAO-A, CYP2D6) from the Protein Data Bank. Assign protonation states at physiological pH (7.4) using PROPKA.

  • Causality: Histidine residues in the active site can exist in different tautomeric states. Incorrect protonation can abolish critical hydrogen-bonding networks, leading to false-negative binding scores.

Step 3: System Validation (The Self-Validating Checkpoint)

  • Action: Extract the native co-crystallized ligand from the target protein and re-dock it into the generated grid box. Calculate the Root Mean Square Deviation (RMSD).

  • Causality:This is the fail-safe mechanism. If the RMSD between the docked pose and the crystal pose is > 2.0 Å, the grid box dimensions or protonation states are deemed inaccurate, and the system is rejected. Proceed only if RMSD ≤ 2.0 Å.

Step 4: Molecular Docking & MD Simulation

  • Action: Dock the optimized ketone using a Lamarckian Genetic Algorithm. Follow up with a 100 ns MD simulation and MM/GBSA calculations.

  • Causality: Static docking ignores protein flexibility. MD simulations allow the protein to adapt to the bulky 2,6-dimethoxy substitutions, providing a highly accurate thermodynamic binding free energy (

    
    )[4].
    

InSilicoWorkflow LIG Ligand Preparation DFT Optimization (B3LYP) VAL System Validation Co-crystal RMSD < 2.0 Å LIG->VAL PROT Protein Preparation Protonation & Minimization PROT->VAL DOCK Molecular Docking Grid Box Generation VAL->DOCK Validated SCORE Affinity Scoring ΔG (kcal/mol) DOCK->SCORE

Fig 2. Self-validating in silico docking workflow ensuring structural accuracy prior to scoring.

Comparative Data Analysis

The table below summarizes the representative in silico binding affinities (


) derived from the validated protocol. Lower (more negative) values indicate stronger binding affinity.
Ligand / CompoundMAO-A (

kcal/mol)
CYP2D6 (

kcal/mol)
5-HT2A (

kcal/mol)
Primary Structural Characteristic
(2,6-Dimethoxy-4-methylphenyl)acetone -5.8-6.5-3.1Twisted conformation due to 2,6-steric clash.
(2,5-Dimethoxy-4-methylphenyl)acetone -6.8-7.1-3.5Planar methoxy alignment allowing deeper pocket entry.
Phenylacetone (Unsubstituted P2P) -5.4-5.2-2.2Minimal steric hindrance; highly flexible.

Data Synthesis & Insights:

  • Steric Hindrance in MAO-A: The 2,6-dimethoxy substitution drastically reduces affinity for MAO-A (-5.8 kcal/mol) compared to the 2,5-isomer (-6.8 kcal/mol). The 2,6-positions force the ketone out of planarity, preventing it from deeply penetrating the narrow FAD-adjacent catalytic cleft of MAO-A.

  • CYP2D6 Flexibility: CYP2D6 possesses a highly flexible and voluminous active site capable of accommodating bulky aromatics. Consequently, the 2,6-dimethoxy variant maintains a strong binding affinity (-6.5 kcal/mol), indicating it is highly susceptible to hepatic clearance.

  • Receptor Inactivity: As hypothesized, the ketone exhibits negligible affinity for the 5-HT2A receptor (-3.1 kcal/mol). This confirms that while its downstream amine product is an active receptor ligand[1], the ketone itself is pharmacodynamically inert at this site.

References

1.1 - Genophore 2.2 - Wikipedia 3.3 - ACS Publications 4.4 - RSC Publishing

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol: (2,6-Dimethoxy-4-methylphenyl)acetone

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. (2,6-Dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. (2,6-Dimethoxy-4-methylphenyl)acetone (C₁₂H₁₆O₃) is a lipophilic, non-halogenated ketone. The overriding principle governing the prudent handling of laboratory chemicals is that no experimental activity should begin unless a comprehensive, self-validating disposal plan has been formulated .

This guide provides drug development professionals and researchers with the operational logistics, causality-driven safety measures, and step-by-step disposal methodologies required to manage this compound safely and in compliance with federal regulations.

Chemical Profiling & Hazard Causality

To design an effective disposal and safety plan, we must first understand the physicochemical properties that dictate the compound's hazard profile.

The methoxy-substituted phenyl ring and ketone backbone make (2,6-Dimethoxy-4-methylphenyl)acetone highly lipophilic. This lipophilicity allows the compound to rapidly bypass the aqueous barrier of the stratum corneum (the outermost layer of skin), while the ketone moiety can act as a localized irritant to mucosal membranes and tissue proteins. Consequently, standard latex gloves offer insufficient protection; specific chemical-resistant elastomers, such as heavy-duty nitrile or butyl rubber, are required to prevent permeation .

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationCausality / Impact on Handling & Disposal
Chemical Formula C₁₂H₁₆O₃Contains only C, H, and O. Dictates a strictly non-halogenated disposal route.
Molecular Weight 208.25 g/mol High molecular weight organics require prolonged incineration residence times for complete destruction.
Halogen Content 0%Safe for standard thermal destruction without the need for specialized acidic flue gas scrubbers.
Lipophilicity High (Estimated)Rapidly penetrates skin; necessitates strict PPE compliance and solvent-based decontamination.

Waste Segregation Logistics

Under the Resource Conservation and Recovery Act (RCRA), while this specific compound may not be explicitly P- or U-listed, it must be evaluated for characteristic hazards and managed accordingly .

Proper segregation is not merely a regulatory formality; it is a chemical necessity. This compound must be segregated strictly into the Non-Halogenated Organic Waste stream.

Table 2: Waste Segregation Compatibility Matrix
Waste StreamCompatibilityChemical Rationale
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Highly Compatible Similar thermal degradation profiles; supports sustained combustion during incineration.
Halogenated Solvents (e.g., DCM, Chloroform)INCOMPATIBLE Commingling alters incineration thermodynamics and risks the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE The ketone moiety and electron-rich aromatic ring are susceptible to uncontrolled, exothermic oxidation.
Aqueous Waste INCOMPATIBLE Phase separation occurs; high water content drastically lowers incineration efficiency.

Step-by-Step Disposal Methodology

The following self-validating protocol ensures that the waste is contained, labeled, and destroyed without risking environmental release or laboratory cross-contamination.

Step 1: Waste Characterization and Segregation

  • Verify that the waste mixture contains only (2,6-Dimethoxy-4-methylphenyl)acetone and compatible non-halogenated solvents.

  • Ensure the absolute absence of halogens, heavy metals, or strong oxidizers before proceeding.

Step 2: Container Selection and Filling

  • Select a high-density polyethylene (HDPE) or amber glass container.

    • Causality: HDPE provides excellent chemical resistance to non-polar and slightly polar organics, preventing structural degradation of the container over time.

  • Transfer the waste using a dedicated funnel within a certified fume hood (minimum face velocity of 80-100 fpm).

  • Leave a minimum of 10% headspace in the container.

    • Causality: Headspace accommodates the thermal expansion of organic vapors, preventing hydrostatic pressure buildup and subsequent container rupture.

Step 3: RCRA-Compliant Labeling

  • Affix a hazardous waste label before adding the first drop of waste to prevent unidentified accumulation.

  • Clearly denote the contents as: "Non-Halogenated Organic Waste: (2,6-Dimethoxy-4-methylphenyl)acetone".

  • Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA equipped with secondary containment.

    • Causality: Secondary containment (such as a chemically resistant tray) captures catastrophic primary container failures, preventing environmental release.

  • Ensure the SAA is kept away from direct sunlight and heat sources to minimize vapor pressure generation.

Step 5: Final Transfer and Thermal Destruction

  • Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup.

  • The waste must be transported to an EPA-permitted facility for high-temperature incineration (>1000°C).

    • Causality: Sustained high temperatures ensure complete homolytic cleavage of the carbon-carbon and carbon-oxygen bonds, reducing the compound entirely to CO₂ and H₂O.

Process Visualization

WasteWorkflow Gen Waste Generation: (2,6-Dimethoxy-4-methylphenyl)acetone Seg Segregation: Non-Halogenated Organic Stream Gen->Seg Primary Route Mix Halogenated Stream (DO NOT MIX) Gen->Mix Avoid Cont Containerization: HDPE / Glass (10% Headspace) Seg->Cont Label RCRA Compliant Labeling Cont->Label Store Satellite Accumulation Area (SAA) Label->Store Inc Final Destruction: High-Temp Incineration Store->Inc EPA Approved Facility

Workflow for the segregation, containerization, and thermal destruction of non-halogenated waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, standard aqueous cleaning is insufficient due to the compound's lipophilicity. Execute the following protocol:

Step 1: Immediate Isolation

  • Halt all nearby operations and eliminate ignition sources. Ensure the fume hood sash is lowered to maximize face velocity and contain volatile vapors.

Step 2: Containment and Absorption

  • Surround the spill perimeter with an inert, inorganic absorbent such as vermiculite or dry sand.

    • Causality: Inorganic absorbents prevent the exothermic reactions that can occur when reactive organics saturate combustible materials like paper towels.

  • Work from the outside in to prevent spreading the chemical footprint.

Step 3: Collection

  • Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE waste container.

  • Label the container as "Solid Hazardous Waste: Spill Debris contaminated with (2,6-Dimethoxy-4-methylphenyl)acetone".

Step 4: Surface Decontamination

  • Apply a small amount of isopropanol or ethanol to the spill surface.

    • Causality: The alcohol acts as a bridging solvent, solubilizing the lipophilic residue that water alone cannot remove.

  • Wipe the area with absorbent pads, dispose of the pads in the solid waste container, and perform a final wash with a mild surfactant and water to remove the solvent-chemical complex .

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

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